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  • Product: 7H-imidazo[1,2-d][1,2,4]triazin-8-one
  • CAS: 689298-00-8

Core Science & Biosynthesis

Foundational

Novel imidazo[1,2-d]triazine derivatives synthesis

An In-Depth Technical Guide to the Synthesis of Novel Imidazo[1,2-d]triazine Derivatives Authored by: Gemini, Senior Application Scientist Abstract The imidazo[1,2-d]triazine scaffold is a privileged heterocyclic system...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Novel Imidazo[1,2-d]triazine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-d]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its unique structural features and diverse pharmacological activities, including antimicrobial, anticancer, and antiasthmatic properties, have established it as a critical target for synthetic exploration. This guide provides a comprehensive overview of core synthetic strategies for the construction of novel imidazo[1,2-d]triazine derivatives. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals. The focus is on explaining the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of the Imidazo[1,2-d]triazine Core

Fused heterocyclic systems are the cornerstone of modern medicinal chemistry. The fusion of an imidazole ring with a triazine ring creates the imidazo[1,2-d]triazine system, a scaffold that has demonstrated a remarkable range of biological activities. Derivatives of this core have been investigated as focal adhesion kinase (FAK) inhibitors for antitumor activity, purine analogues with antiviral properties, and agents for treating asthma. The therapeutic potential stems from the scaffold's ability to present a three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, allowing for potent and selective interactions with various biological targets.

The synthetic challenge lies in the controlled construction of this fused bicyclic system, often requiring multi-step sequences and careful selection of precursors and reaction conditions. This guide will illuminate several effective strategies to achieve this, moving from classical cyclocondensation reactions to more modern annulation techniques.

General Synthetic Workflow

The synthesis of a target imidazo[1,2-d]triazine derivative follows a logical progression. The process begins with the strategic selection or synthesis of a key precursor, which dictates the subsequent cyclization strategy. This is followed by the core ring-forming reaction, purification of the product, and comprehensive structural characterization.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Analysis A Selection of Starting Materials (e.g., Imidazoles, Triazines) B Synthesis of Key Intermediate (e.g., Hydrazino-imidazole) A->B C Cyclization / Annulation Reaction B->C D Work-up & Isolation C->D E Purification (Crystallization / Chromatography) D->E F Structural Characterization (NMR, MS, IR, X-Ray) E->F G Target Derivative F->G Final Compound G start 2-Hydrazino-Imidazoline Intermediate Phenacyl Bromide (Ar-CO-CH2Br) inter1 Initial Adduct (Nucleophilic attack by terminal hydrazine N) start:f0->inter1 Step 1: SN2 Reaction inter2 Cyclized Intermediate (Intramolecular attack by second N) inter1->inter2 Step 2: Intramolecular Condensation (-H2O) product Final Product Imidazo[2,1-c][1,2,4]triazine Core inter2->product Step 3: Aromatization

Caption: Key steps in the cyclocondensation mechanism.

Experimental Protocol: Synthesis of 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c]triazin-7(2H)-one

This protocol is adapted from the synthesis described by Bakr, et al.

1. Starting Materials:

  • 4-(4-Chlorobenzylidene)-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-one (1 mmol)
  • 2-Bromo-1-(p-tolyl)ethan-1-one (phenacyl bromide derivative) (1 mmol)
  • Absolute Ethanol (20 mL)
  • Triethylamine (a few drops, catalytic)

2. Reaction Procedure:

  • To a solution of the hydrazino-imidazolone (1 mmol) in absolute ethanol (20 mL), add the 2-bromo-1-(p-tolyl)ethan-1-one (1 mmol).
  • Add a few drops of triethylamine to the mixture to act as a base, neutralizing the HBr formed during the reaction.
  • Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • After completion, allow the mixture to cool to room temperature.

3. Work-up and Purification:

  • The solid product that precipitates upon cooling is collected by filtration.
  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.
  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol or dioxane) to obtain the pure imidazo[2,1-c]triazine derivative.

4. Characterization:

  • Confirm the structure using standard analytical techniques. Expected spectral data would include:
  • IR (cm⁻¹): Bands corresponding to C=O and C=N stretching.
  • ¹H NMR: Signals for aromatic protons and the protons of the triazine ring.
  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Reactant 1 (Hydrazino-imidazole)Reactant 2 (Dielectrophile)Resulting Fused SystemReference
4-Arylidene-2-hydrazino-imidazolinonePyruvic AcidImidazo[2,1-c]triazine-dione
4-Arylidene-2-hydrazino-imidazolinoneChloroacetyl ChlorideImidazo[2,1-c]triazine-dione
4-Arylidene-2-hydrazino-imidazolinonePhenacyl BromideImidazo[2,1-c]triazin-one
2-(1-hydrazino-1,2-oxopropylidene)imidazolineFormaldehydeImidazo[2,1-d]triazine

Core Synthetic Strategy II: Annulation of 2-Aminotriazines

A more recent and elegant approach involves the direct annulation of a readily available 2-aminotriazine with a ketone. This iodine-mediated reaction provides a practical and straightforward route to the imidazo[1,2-a]triazine scaffold. The "diversity-oriented" nature of this synthesis allows for the functionalization of the imidazole ring based on the choice of the ketone starting material.

Causality and Mechanistic Insight

The reaction is believed to proceed through an initial α-iodination of the ketone, making it a potent electrophile. The amino group of the 2-amino-s-triazine then acts as the nucleophile, attacking the carbonyl carbon. A subsequent attack by one of the triazine ring nitrogens onto the iodinated α-carbon, followed by elimination, leads to the fused bicyclic system. The choice of reaction conditions is critical; slight modifications can lead to different classes of products, highlighting the importance of precise experimental control.

This method is particularly valuable as it builds the imidazole ring onto a pre-existing triazine core, a complementary strategy to the methods described earlier. It has been shown to be effective for a range of acetophenones (both electron-rich and electron-poor) and heterocyclic ketones.

Core Synthetic Strategy III: Synthesis via Ketene-N,N-acetals

For the synthesis of the previously unreported imidazo[2,1-d]triazine and related imidazo[2,1-d]triazepine systems, a creative strategy employing a ketene-N,N-acetal intermediate has been developed. This approach showcases the utility of highly reactive intermediates in constructing complex heterocyclic frameworks.

Synthetic Rationale

The synthesis begins with the preparation of a 2-(2-oxopropylidene)imidazoline (a heterocyclic ketene-N,N-acetal). This intermediate is then brominated and subsequently reacted with hydrazine to afford a 2-(1-hydrazino-1,2-oxopropylidene)imidazoline. This new precursor is analogous to the hydrazino-imidazoles in Strategy I and serves as the direct precursor for cyclization.

The final ring closure can be achieved with various one-carbon or two-carbon electrophiles. For example:

  • Reaction with formaldehyde in boiling ethanol yields the imidazo[2,1-d]triazine system.

  • Reaction with chloroacetyl chloride can be temperature-dependent, yielding different triazine or triazepine products based on the conditions.

This multi-step pathway, while more complex, opens the door to novel and previously inaccessible derivatives of the core scaffold.

Conclusion and Future Outlook

The synthesis of imidazo[1,2-d]triazine derivatives is a dynamic field driven by the significant therapeutic potential of this heterocyclic scaffold. This guide has detailed several robust synthetic strategies, from classical cyclocondensation reactions to modern iodine-mediated annulations. The key to successful synthesis lies in the rational selection of precursors and a deep understanding of the underlying reaction mechanisms. The modularity of these approaches allows for the creation of diverse chemical libraries, which are essential for structure-activity relationship (SAR) studies and the development of new drug candidates. As new synthetic methodologies emerge, the ability to access novel and more complex imidazo[1,2-d]triazine analogues will undoubtedly expand, paving the way for the discovery of next-generation therapeutics.

References

  • El-Saghier, A. M. M., Maihub, A. A., & Al-Shirayda, H. A. (1997).
Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 7H-imidazo[1,2-d]triazin-8-one

Abstract The 7H-imidazo[1,2-d]triazin-8-one core represents a significant scaffold in medicinal chemistry, appearing in compounds with diverse biological activities, including potential applications as GABA(A) agonists.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7H-imidazo[1,2-d]triazin-8-one core represents a significant scaffold in medicinal chemistry, appearing in compounds with diverse biological activities, including potential applications as GABA(A) agonists.[1][2] Unambiguous structural confirmation and purity assessment are paramount for advancing drug development efforts. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the robust characterization of this heterocyclic system. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of how to apply modern spectroscopic methods for the analysis of complex nitrogen-containing heterocycles.

Introduction: The Analytical Imperative

The 7H-imidazo[1,2-d]triazin-8-one scaffold is a fused bicyclic system comprising an imidazole and a triazine ring. Its molecular formula is C₅H₄N₄O, with a monoisotopic mass of approximately 136.04 Da.[3] The precise arrangement of atoms, the electronic environment of each nucleus, and the nature of the functional groups dictate its chemical reactivity and biological function. Therefore, a multi-technique spectroscopic approach is not merely confirmatory but foundational to any research and development program involving this molecule. This guide outlines a logical, integrated workflow designed to provide irrefutable structural evidence.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Final Validation Synthesis Synthesis of 7H-imidazo[1,2-d]triazin-8-one Purification Chromatographic Purification (HPLC) Synthesis->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Purification->IR NMR NMR Spectroscopy Elucidates Full Structure Purification->NMR UV UV-Vis Spectroscopy Analyzes Conjugated System Purification->UV Validation Unambiguous Structural Elucidation & Purity Assessment MS->Validation IR->Validation NMR->Validation UV->Validation

Caption: Integrated workflow for synthesis and spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For the 7H-imidazo[1,2-d]triazin-8-one core, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.

Expertise & Experience: Causality in NMR Analysis

We don't simply run a proton NMR; we design a suite of experiments where each informs the next. The initial ¹H NMR provides the number of distinct proton environments and their coupling relationships. The ¹³C NMR then reveals the carbon skeleton. However, with four nitrogen atoms and a carbonyl group, the chemical environments are complex. This is why 2D correlation experiments are not optional—they are critical for trustworthiness. An HSQC experiment definitively links each proton to its directly attached carbon, while the HMBC experiment reveals 2- and 3-bond correlations, allowing us to piece the fused ring system together like a puzzle. This cross-validation is the hallmark of a robust analytical protocol.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are based on the analysis of similar heterocyclic systems, such as imidazopyrazines and imidazothiazolotriazines.[4][5][6] The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group will significantly influence the electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for 7H-imidazo[1,2-d]triazin-8-one (in DMSO-d₆)

PositionAtomPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Rationale for Prediction
1C-~145-150Imidazole carbon adjacent to two nitrogens.
2C~8.0-8.4~115-120Imidazole C-H, deshielded by adjacent nitrogen.
3C~7.5-7.9~125-130Imidazole C-H, less deshielded than position 2.
5C-~155-160Triazine carbon, highly deshielded by nitrogens.
7N-H~11.0-12.0-Amide-like proton, often broad, downfield shift.
8C=O-~160-165Carbonyl carbon in a lactam/amide system.
The Power of HMBC for Structural Confirmation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to confirming the connectivity of the fused rings. By observing correlations between protons and carbons separated by 2 or 3 bonds, we can validate the entire molecular framework.

G H2->C3 H2->C8 H2 -> C8 H3->C1 H7->C5 H7->C8

Caption: Key HMBC correlations for structural validation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound. Dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its high boiling point ensures sample stability, and it effectively solubilizes many nitrogen heterocycles while keeping the N-H proton visible for exchange studies.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the following spectra on a 400 MHz or higher spectrometer:

    • ¹H NMR (1D Proton)

    • ¹³C NMR (1D Carbon)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to all spectra.

  • Analysis: Assign all proton and carbon signals using the combination of 1D and 2D data, cross-validating every assignment.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition. This data is the first line of validation post-synthesis.

Expertise & Experience: Ionization Method Selection

For a polar, nitrogen-rich molecule like 7H-imidazo[1,2-d]triazin-8-one, Electrospray Ionization (ESI) is the superior choice over techniques like Electron Impact (EI). ESI is a "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[8] This provides a clear and immediate confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS), often coupled with an Orbitrap or TOF analyzer, is then used to measure the mass with high precision, allowing for the confident determination of the molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated Exact Mass (m/z)Molecular Formula
[M+H]⁺137.04613C₅H₅N₄O⁺
[M+Na]⁺159.02808C₅H₄N₄NaO⁺
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid. The acid is crucial as it promotes protonation, enhancing the signal for the [M+H]⁺ ion.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Thermo Scientific Q-Exactive or Agilent 6500 series Q-TOF) equipped with an ESI source.[9]

  • Infusion: Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

  • Analysis: Compare the measured exact mass of the most abundant ion (expected to be [M+H]⁺) with the theoretical mass calculated for the expected elemental formula. A mass accuracy of <5 ppm is required for confident formula assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Expertise & Experience: Interpreting the Spectrum

While the "fingerprint region" (<1500 cm⁻¹) is complex, the diagnostic region (>1500 cm⁻¹) provides clear, actionable information. For this molecule, the two most critical areas are the N-H stretching region and the C=O stretching region. The presence of a sharp, strong absorption around 1650-1700 cm⁻¹ is a key indicator of the lactam carbonyl group. The N-H stretch, typically appearing as a broader band above 3100 cm⁻¹, confirms the presence of the secondary amine/amide proton. The absence of other characteristic peaks (e.g., -OH, C≡N) further constrains the structure.

Table 3: Key IR Absorption Bands for 7H-imidazo[1,2-d]triazin-8-one

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityRationale
3100-3300N-H StretchMedium, BroadCharacteristic of N-H bond in the imidazole/amide system.
3000-3100Aromatic C-H StretchMedium-WeakC-H bonds on the imidazole ring.
1670-1700C=O Stretch (Amide)Strong, SharpKey diagnostic peak for the triazinone carbonyl.[11]
1550-1650C=N / C=C StretchMedium-StrongOverlapping stretches from the fused aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal (e.g., diamond) of the ATR accessory. No further preparation is needed, making this method highly efficient.

  • Background Scan: With the crystal clean, run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background.

  • Analysis: Identify the key absorption bands and correlate them with the expected functional groups as detailed in Table 3.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.[12] For 7H-imidazo[1,2-d]triazin-8-one, the conjugated π-system of the fused rings will give rise to characteristic absorptions.

Expertise & Experience: Beyond the λₘₐₓ

This technique is useful for confirming the presence of the conjugated chromophore and for quantitative analysis via the Beer-Lambert Law. The key transitions expected are π → π* and potentially n → π*.[12] For similar imidazo[1,2-a]azine systems, absorptions are noted around 280 nm and 315 nm, which can be attributed to these transitions.[13] An experienced analyst will also investigate solvatochromism—the shift in λₘₐₓ with solvent polarity. This effect can provide insights into the nature of the electronic transition and the polarity of the ground and excited states, adding another layer of characterization.

Table 4: Expected UV-Vis Absorption Data

SolventExpected λₘₐₓ (nm)Associated Transition
Methanol~280-290π → π
Methanol~310-320n → π or π → π*
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile) of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[14]

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (the blank).

  • Measurement: Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 600 nm.[14]

  • Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) if a quantitative analysis is required.

Conclusion: A Symphony of Data

The spectroscopic analysis of 7H-imidazo[1,2-d]triazin-8-one is a process of building a self-validating case for its structure and purity. No single technique is sufficient. Mass spectrometry confirms the mass, IR spectroscopy confirms the functional groups, UV-Vis spectroscopy confirms the conjugated system, and NMR spectroscopy elucidates the precise atomic connectivity. When integrated, these techniques provide a complete and unambiguous characterization, forming the bedrock of trustworthy and reproducible scientific research in drug discovery and development.

References

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  • ResearchGate. (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. Available at: [Link]

  • Synthesis and antiproliferative activity characterization of new imidazothiazolotriazine oxindolylidene derivatives containing various substituents in the oxindole ring. (2022). Scientific Reports. Available at: [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Egyptian Journal of Chemistry. Available at: [Link]

  • Cluster-model DFT simulations of the infrared spectra of triazine-based molecular crystals. (n.d.). RSC Publishing. Available at: [Link]

  • UV-Vis data. (2021). Imperial College London. Available at: [Link]

  • PubChem. (n.d.). 7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 7-arylimidazo[1,2-a]pyrazin-8(7H)-one derivatives. Available at: [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). Molecules. Available at: [Link]

  • A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. (2025). International Journal of Scientific Research and Engineering Development. Available at: [Link]

  • Optimizing extrusion processes and understanding conformational changes in itraconazole amorphous solid dispersions using in-line UV–Vis spectroscopy and QbD principles. (2024). International Journal of Pharmaceutics. Available at: [Link]

  • ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Magnetic Resonance in Chemistry. Available at: [Link]

  • Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Imidazo[1,2-a]-1,3,5-triazin-4(8h)-one, 2-amino-8-(3-deoxy-b-d-erythro-pentofuranosyl). (n.d.). LCSB. Available at: [Link]

  • Theoretical prediction of gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones and their tricyclic derivatives derived from glycine. (2005). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Imidazo[1,2-a]-1,3,5-triazine Analogues of 6-Mercaptopurine. (n.d.). Academia.edu. Available at: [Link]

  • Antitumour imidazotetrazines. 1. Synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • UV-Vis spectroscopy. (n.d.). University of Tartu. Available at: [Link]

  • Synthesis of imidazo[4,5-e][10][15]thiazino[2,3-c][3][4][10]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][3][4][10]triazines. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][3][4][10]triazin-8-ones and imidazo[2,1-f][3][4][10]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Sources

Foundational

The Strategic Importance of the Imidazo[1,2-d]triazin-8-one Scaffold

An In-Depth Technical Guide to the Crystal Structure Analysis of the 7H-imidazo[1,2-d][1][2][3]triazin-8-one Core for Drug Development Professionals This guide provides a comprehensive framework for the crystallographic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of the 7H-imidazo[1,2-d][1][2][3]triazin-8-one Core for Drug Development Professionals

This guide provides a comprehensive framework for the crystallographic analysis of the 7H-imidazo[1,2-d][1][2][3]triazin-8-one scaffold, a heterocyclic system of significant interest in medicinal chemistry. Recognizing the current absence of a published crystal structure for the unsubstituted parent molecule, this document establishes a complete procedural workflow. It uses a closely related, published structure—8-(4-methylphenyl)-3-(propan-2-yl)-7,8-dihydroimidazo[2,1-c][1][2][3]triazin-4(6H)-one—as a detailed case study to illustrate the principles and practices of synthesis, crystallization, data analysis, and structural interpretation.

The Strategic Importance of the Imidazo[1,2-d][1][2][3]triazin-8-one Scaffold

Fused heterocyclic systems are foundational to modern drug discovery. The imidazo[1,2-d][1][2][3]triazin-8-one core, in particular, has been identified as a high-affinity pharmacophore for critical central nervous system targets. Notably, derivatives of this scaffold are potent agonists for the GABA-A α2 and α3 subtypes, making them promising candidates for the development of anxiolytic agents with reduced sedative effects compared to classical benzodiazepines[1][4].

The precise three-dimensional arrangement of atoms and the resulting intermolecular interactions are paramount to a molecule's biological activity. Single-crystal X-ray diffraction is the definitive method for elucidating this structure, providing crucial insights for structure-activity relationship (SAR) studies and rational drug design[5][6]. Understanding the crystal packing can also inform on physicochemical properties like solubility and stability, which are critical for drug development.

The Crystallization Pathway: From Synthesis to Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of the target compound and culminates in the growth of a single, highly ordered crystal suitable for X-ray analysis.

Synthesis of the Core Scaffold

The synthesis of imidazo[1,2-d][1][2][3]triazin-8-one derivatives typically involves a cyclocondensation strategy. A plausible and efficient route starts from a substituted 2-hydrazinoimidazoline, which is then reacted with a suitable dicarbonyl compound or its equivalent to form the fused triazinone ring[7].

dot graphdot { graph [layout="dot", rankdir="LR", splines="ortho", bgcolor="#F1F3F4", fontname="Arial", fontsize="12", label="General Synthetic Pathway", fontcolor="#202124"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

} graphdot Caption: Synthetic workflow for the imidazo[1,2-d]triazin-8-one core.

Experimental Protocol: Synthesis

  • Reactant Preparation: Dissolve 1-aryl-2-hydrazono-imidazolidine (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add diethyl 2-oxomalonate (1.1 eq).

  • Cyclocondensation: Heat the mixture under reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and purify further by recrystallization from a suitable solvent system (e.g., DMF/ethanol) to yield the final product[7]. The purity and identity should be confirmed by NMR, IR, and mass spectrometry[8].

The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step[5]. The goal is to encourage slow, ordered growth from a supersaturated solution.

Protocol: Growing Diffraction-Quality Crystals

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to identify a solvent in which the compound is sparingly soluble.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Sitting Drop: Place a drop of the concentrated compound solution in a small inner vial. The inner vial is then placed inside a larger, sealed vial containing a "reservoir" of a precipitant solvent (a solvent in which the compound is poorly soluble). Over time, the vapor from the reservoir slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

    • Hanging Drop: A drop of the compound solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing the reservoir solution.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen for data collection.

Single-Crystal X-ray Diffraction: Elucidating the Structure

This section details the process of determining the crystal structure, using the published data for 8-(4-methylphenyl)-3-(propan-2-yl)-7,8-dihydroimidazo[2,1-c][1][2][3]triazin-4(6H)-one as a practical example[9].

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} graphdot Caption: Standard workflow for small-molecule crystal structure determination.

Data Collection and Processing

A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a series of spots[6].

  • Data Collection: The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Data Processing: Software is used to integrate the intensities of each reflection, apply corrections (e.g., for Lorentz and polarization effects), and scale the data. This process yields a reflection file containing the Miller indices (h,k,l) and intensity for each spot[10].

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography: the intensities are measured, but the phase information is lost.

  • Structure Solution: For small molecules, "direct methods" or dual-space algorithms are typically used to computationally derive an initial set of phases, which allows for the calculation of an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This iterative process optimizes atomic positions, displacement parameters (describing thermal motion), and other variables to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Case Study: Crystallographic Data for an Imidazo[2,1-c][1][2][3]triazin-4-one Analog

The crystal structure of 8-(4-methylphenyl)-3-(propan-2-yl)-7,8-dihydroimidazo[2,1-c][1][2][3]triazin-4(6H)-one provides a concrete example of the data obtained from a successful analysis[9]. A key finding was that the compound crystallizes with three independent molecules (Z' = 3) in the asymmetric unit, meaning there are three distinct conformers (A, B, and C) to analyze.

Parameter Value for Analog[9] Significance
Chemical FormulaC15H18N4ODefines the atomic composition.
Formula Weight270.33Molar mass of the molecule.
Crystal SystemTriclinicThe fundamental lattice geometry.
Space GroupP-1Describes the symmetry elements within the unit cell.
a (Å)12.440(1)Unit cell dimension.
b (Å)13.577(1)Unit cell dimension.
c (Å)14.682(1)Unit cell dimension.
α (°)68.70(1)Unit cell angle.
β (°)77.63(1)Unit cell angle.
γ (°)66.55(1)Unit cell angle.
Volume (ų)2112.5(3)Volume of the unit cell.
Z6Number of molecules per unit cell (Z' = 3).
R1 [I > 2σ(I)]-A key indicator of refinement quality (typically < 0.05).
wR2 (all data)-A weighted residual factor for refinement quality.
Goodness-of-Fit-Should be close to 1.0 for a good refinement.

Note: R-factors and Goodness-of-Fit were not explicitly stated in the abstract but are critical quality metrics.

Structural Insights: From Molecular Conformation to Crystal Packing

The refined crystal structure provides a wealth of information for the drug developer.

Molecular Geometry and Conformation

Analysis of the case study structure reveals important conformational details[9]:

  • Ring Pucker: The six-membered 1,2,4-triazine ring was found to be essentially flat. In contrast, the five-membered imidazolidine ring displayed conformational flexibility, being nearly planar in two conformers but adopting an "envelope" conformation in the third.

  • Substituent Orientation: The orientation of the 4-methylphenyl group relative to the core scaffold also varied between the conformers.

This conformational flexibility is critical. It demonstrates that the molecule can adopt different shapes, which may influence its ability to bind to a biological target. The lowest-energy conformation in the solid state is not necessarily the bioactive conformation.

Intermolecular Interactions and Supramolecular Assembly

The way molecules pack together in the crystal is dictated by a network of non-covalent interactions. These are the same types of interactions that govern drug-receptor binding.

  • Hydrogen Bonds: Although the case study molecule lacked strong, classical hydrogen bond donors (like N-H or O-H on the core), the analysis focused on weaker C-H···O and C-H···N interactions[9]. In the target 7H-imidazo[1,2-d]triazin-8-one, the N-H group at position 7 would be a potent hydrogen bond donor, likely leading to the formation of robust hydrogen-bonded dimers or chains, significantly influencing the crystal packing and physical properties.

  • π-π Stacking: Aromatic rings, like the imidazole and any aryl substituents, can stack on top of each other, contributing to crystal stability.

  • C-H···π Interactions: These occur when a C-H bond points towards the face of an aromatic ring.

These interactions can be visualized and quantified using software like Mercury, which is available from the Cambridge Crystallographic Data Centre (CCDC).

Advanced Analysis: Computational Chemistry Integration

To gain deeper insight, experimental X-ray data should be complemented with computational methods.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry in the gas phase, providing a theoretical structure free from crystal packing forces. Comparing this to the experimental crystal structure reveals the energetic impact of intermolecular interactions on molecular conformation[6][11].

  • Hirshfeld Surface Analysis: This powerful technique maps intermolecular contacts onto a 3D surface around the molecule. It provides a quantitative breakdown of which interactions are most prevalent in the crystal packing (e.g., H···H, C···H, O···H), offering a visual fingerprint of the crystal environment[10].

Conclusion and Best Practices

The crystallographic analysis of the 7H-imidazo[1,2-d]triazin-8-one scaffold is a critical step in its development as a therapeutic agent. While a public structure for the parent compound is not yet available, this guide outlines the complete, self-validating workflow required to produce and analyze such a structure. By synthesizing the compound, growing high-quality crystals, and performing a rigorous X-ray diffraction experiment complemented by computational analysis, researchers can unlock the precise three-dimensional information needed to drive rational drug design, optimize biological activity, and understand key physicochemical properties. The final, validated structure should always be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community[8][12].

References

  • Goodacre, S. C., Hallett, D. J., Carling, R. W., et al. (2006). Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1][2][3]triazin-8-ones and imidazo[2,1-f][1][2][3]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. Bioorganic & Medicinal Chemistry Letters, 16(6), 1582-5. Available from: [Link]

  • El-Malah, A. A., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52. Available from: [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1][2][3]triazin-8-ones and imidazo[2,1-f][1][2][3]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). Imidazo[1,2-b][1][2][3]triazine. National Center for Biotechnology Information. Available from: [Link]

  • Sztanke, K., et al. (2006). Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1][2][3]triazin-3-yl)formate. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Baryshnikov, S. V., et al. (2023). Synthesis of imidazo[4,5-e][1][4]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Barba-Bon, A., & Guasch, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available from: [Link]

  • Gražulis, S., et al. (n.d.). Crystallography Open Database. re3data.org. Available from: [Link]

  • Chikhalia, K. H., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances. Available from: [Link]

  • Wang, Y., et al. (2000). Antitumor imidazotetrazines. 38. New 8-substituted derivatives of the imidazo[5,1-d]-1,2,3,5-tetrazines temozolomide and mitozolomide. ARKIVOC. Available from: [Link]

  • Li, Y., et al. (2019). Synthesis of imidazo[1,2-a][1][4][7]triazines by NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. New Journal of Chemistry. Available from: [Link]

  • Sztanke, M., et al. (2021). Crystal structure of 8-(4-methylphenyl)-3-(propan-2-yl)-7,8-dihydroimidazo[2,1-c][1][2][3]triazin-4(6H)-one. Molbank, 2021(3), M1268. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]

  • Music, A., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. RSC Chemical Science. Available from: [Link]

  • Foks, H., et al. (2005). STUDIES ON THE SYNTHESIS OF NEW DERIVATIVES OF 8-ARYL-4-IMINO-2,3,7,8-TETRAHYDRO-IMIDAZO [2,1-c][1][2][3] TRIAZIN-3 (6H)-ONE WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Lin, F. L. P., et al. (2018). Crystal structure of 7-(4-methylphenyl)imidazo[1,2-a][1][4][7]triazin-4-amine, C12H11N5. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

  • Neamah, K. J., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry. Available from: [Link]

  • Mary, Y. S., et al. (2025). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. ResearchGate. Available from: [Link]

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Sources

Exploratory

In Silico Modeling of 7H-imidazo[1,2-d]triazin-8-one Interactions with the GABA-A Receptor: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the in silico modeling of interactions between small molecules of the 7H-imidazo[1,2-d]triazin-8-one scaffold and the γ-aminobutyric acid type A (GABA-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of interactions between small molecules of the 7H-imidazo[1,2-d]triazin-8-one scaffold and the γ-aminobutyric acid type A (GABA-A) receptor. The imidazo[1,2-d][1][2][3]triazin-8-one core has been identified as a high-affinity agonist for GABA-A receptors, demonstrating selectivity for the α2 and α3 subtypes, making this class of compounds promising for the development of novel anxiolytics with potentially reduced sedative effects.[2][4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach to leveraging computational tools to investigate and predict the molecular interactions, binding affinities, and pharmacokinetic properties of these compounds. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our methodologies in authoritative scientific literature.

Introduction: The Therapeutic Potential of 7H-imidazo[1,2-d]triazin-8-ones and the Role of In Silico Modeling

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[3][5] Its modulation is a key strategy for treating a variety of neurological and psychiatric disorders, including anxiety. Compounds belonging to the imidazo[1,2-d][1][2][3]triazin-8-one class have emerged as potent and selective agonists of the GABA-A receptor, offering a potential therapeutic advantage.[2][4]

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of structure-activity relationships, the prediction of binding modes, and the assessment of drug-like properties before committing to costly and time-consuming synthesis and in vitro/in vivo testing. This guide will provide a robust workflow for the computational analysis of 7H-imidazo[1,2-d]triazin-8-one derivatives targeting the GABA-A receptor.

Foundational Knowledge: The 7H-imidazo[1,2-d]triazin-8-one Scaffold and the GABA-A Receptor

The 7H-imidazo[1,2-d]triazin-8-one Core

The 7H-imidazo[1,2-d]triazin-8-one scaffold represents a privileged heterocyclic system in medicinal chemistry. Its rigid, fused-ring structure provides a defined three-dimensional arrangement of functional groups that can engage in specific interactions with a biological target. The synthesis of related imidazo-triazine derivatives has been explored, highlighting the chemical tractability of this scaffold for generating diverse libraries of compounds.[6][7]

The GABA-A Receptor: A Complex Therapeutic Target

The GABA-A receptor is a pentameric protein complex forming a chloride-permeable pore.[5][8] It exists in numerous subtypes, assembled from a combination of different subunits (α, β, γ, δ, ε, θ, π, and ρ).[5] The specific subunit composition dictates the pharmacological properties of the receptor.[8] For instance, benzodiazepines, a well-known class of GABA-A receptor modulators, bind at the interface of the α and γ subunits.[8][9] The α2 and α3 subtype selectivity of imidazo[1,2-d][1][2][3]triazin-8-ones is particularly interesting, as these subtypes are associated with anxiolytic effects, while the α1 subtype is linked to sedation.[8]

In Silico Modeling Workflow

The following sections detail a comprehensive in silico workflow designed to predict and analyze the interactions of 7H-imidazo[1,2-d]triazin-8-one derivatives with the GABA-A receptor.

G P1 Ligand Preparation M1 Molecular Docking P1->M1 A2 ADMET Prediction P1->A2 P2 Receptor Preparation P2->M1 M2 Molecular Dynamics M1->M2 M3 Pharmacophore Modeling M1->M3 A1 Binding Affinity Calculation M1->A1 M2->A1

Caption: In silico modeling workflow for 7H-imidazo[1,2-d]triazin-8-one interactions.

Step 1: Ligand and Receptor Preparation

Accurate preparation of both the ligand and receptor structures is a critical prerequisite for reliable in silico modeling.

3.1.1. Ligand Preparation Protocol

  • 2D Structure Generation: Draw the 2D structure of the 7H-imidazo[1,2-d]triazin-8-one derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation: Convert the 2D structure to a 3D conformation. This can be achieved using various software packages that employ force fields to generate a low-energy 3D structure.

  • Tautomer and Ionization State Prediction: At physiological pH (typically 7.4), the ligand may exist in different tautomeric and ionization states. It is crucial to predict the most likely state as this will significantly impact its interaction profile. Tools like Schrödinger's LigPrep or ChemAxon's Standardizer can be used for this purpose.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure to relieve any steric clashes and to obtain a stable, low-energy conformation.

3.1.2. Receptor Preparation Protocol

  • PDB Structure Selection: Obtain a high-resolution crystal structure of the human GABA-A receptor from the Protein Data Bank (PDB). Given the target's subtype selectivity, a structure containing the α2 or α3 subunit is ideal. If a complete experimental structure is unavailable, homology modeling using a template with high sequence identity may be necessary.

  • Structure Cleaning and Preprocessing:

    • Remove water molecules that are not involved in critical interactions.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign correct bond orders and formal charges.

    • Fill in any missing side chains or loops using tools like Prime (Schrödinger) or MODELLER.

  • Protonation State Assignment: Determine the protonation states of ionizable residues (e.g., His, Asp, Glu, Lys, Arg) at the desired pH. This is a critical step as it affects the electrostatic interactions. Tools like H++ or PROPKA can be utilized.

  • Energy Minimization: Perform a constrained energy minimization of the receptor structure to relax the added hydrogens and relieve any structural strain, while keeping the heavy atoms of the protein backbone fixed.

Step 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11]

3.2.1. Molecular Docking Protocol

  • Binding Site Definition: Define the binding site on the GABA-A receptor. For agonists, this is typically the orthosteric binding site located at the interface between subunits. If a co-crystallized ligand is present in the PDB structure, its location can be used to define the binding pocket.

  • Grid Generation: Generate a grid box that encompasses the defined binding site. The grid pre-calculates the potential energy of interaction for different atom types, which speeds up the docking calculation.

  • Ligand Docking: Dock the prepared 7H-imidazo[1,2-d]triazin-8-one derivatives into the defined binding site using a docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD (CCDC).[10]

  • Pose Analysis and Scoring: The docking program will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity. Visually inspect the top-ranked poses to assess their plausibility based on key interactions (e.g., hydrogen bonds, hydrophobic contacts, and electrostatic interactions) with the receptor's active site residues.

G I1 Prepared Ligand P3 Dock Ligand I1->P3 I2 Prepared Receptor P1 Define Binding Site I2->P1 P2 Generate Grid P1->P2 P2->P3 O1 Binding Poses P3->O1 O2 Docking Scores P3->O2

Caption: Molecular docking workflow.

Step 3: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the receptor-ligand complex over time, providing insights into its stability and the nature of the interactions.[12][13]

3.3.1. Molecular Dynamics Simulation Protocol

  • System Setup:

    • Take the best-ranked docked pose of the 7H-imidazo[1,2-d]triazin-8-one derivative in complex with the GABA-A receptor.

    • Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a series of energy minimization steps to remove any bad contacts between the solute and the solvent.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the protein-ligand complex.

  • Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation, RMSD), identify key and persistent interactions (e.g., hydrogen bond analysis), and understand the flexibility of different parts of the protein (e.g., by calculating the root-mean-square fluctuation, RMSF).[12]

Step 4: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a biological target.[1][2] It can be used for virtual screening to identify novel active compounds.

3.4.1. Pharmacophore Modeling Protocol

  • Model Generation:

    • Structure-based: Generate a pharmacophore model based on the key interactions observed in the docked pose or from the MD simulation trajectory. This involves identifying features like hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings.

    • Ligand-based: If multiple active 7H-imidazo[1,2-d]triazin-8-one derivatives are known, a ligand-based pharmacophore can be generated by aligning the active compounds and identifying common chemical features.

  • Model Validation: Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Virtual Screening: Use the validated pharmacophore model as a 3D query to screen large chemical databases (e.g., ZINC, PubChem) to identify new molecules that match the pharmacophoric features and are therefore potential GABA-A receptor agonists.

G cluster_0 Input cluster_1 Process cluster_2 Application I1 Active Ligands or Receptor-Ligand Complex P1 Generate Pharmacophore Model I1->P1 P2 Validate Model P1->P2 A1 Virtual Screening P2->A1

Caption: Pharmacophore modeling workflow.

Step 5: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.[4][5][8]

3.5.1. ADMET Prediction Protocol

  • Descriptor Calculation: Calculate a range of molecular descriptors for the 7H-imidazo[1,2-d]triazin-8-one derivatives, such as molecular weight, logP, polar surface area, and number of hydrogen bond donors and acceptors.

  • Model Application: Use various in silico models and tools (e.g., SwissADME, pkCSM, ADMETlab) to predict key ADMET properties.[5][8]

  • Data Analysis and Prioritization: Analyze the predicted ADMET properties to identify compounds with a good balance of potency and drug-like characteristics.

Table 1: Key ADMET Properties for Prediction

Property CategorySpecific PropertyDesired Range/OutcomeRationale
Absorption Oral BioavailabilityHighEfficient absorption after oral administration.
Caco-2 PermeabilityHighGood intestinal absorption.
Distribution Blood-Brain Barrier (BBB) PenetrationYesThe target (GABA-A receptor) is in the CNS.
Plasma Protein BindingModerateHigh binding can reduce free drug concentration.
Metabolism CYP450 InhibitionLow/NoneTo avoid drug-drug interactions.
Excretion Renal ClearanceModerateTo ensure efficient elimination from the body.
Toxicity hERG InhibitionLow/NoneTo minimize the risk of cardiotoxicity.
Mutagenicity (Ames test)NegativeTo avoid potential carcinogenicity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of 7H-imidazo[1,2-d]triazin-8-one derivatives with the GABA-A receptor. By following these detailed protocols for ligand and receptor preparation, molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, researchers can gain valuable insights into the structure-activity relationships of this promising class of compounds.

The integration of these computational methods provides a powerful platform for the rational design and optimization of novel GABA-A receptor agonists with improved efficacy and safety profiles. Future work should focus on validating the in silico predictions through experimental studies, including synthesis of the most promising candidates, in vitro binding and functional assays, and in vivo behavioral models of anxiety. This iterative cycle of computational design and experimental validation is key to accelerating the discovery of new and effective therapeutics.

References

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007). Current Topics in Medicinal Chemistry. [Link]

  • Goodacre, S. C., Hallett, D. J., Carling, R. W., Castro, J. L., Reynolds, D. S., Pike, A., Wafford, K. A., Newman, R., Atack, J. R., & Street, L. J. (2006). Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1][2][3]triazin-8-ones and imidazo[2,1-f][1][2][3]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. Bioorganic & Medicinal Chemistry Letters, 16(6), 1582–1585. [Link]

  • Laskowski, R. A., Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778-2786. [Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (2019). Molecules. [Link]

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  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. (2025). Molecules. [Link]

  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (2025). Molecules. [Link]

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  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). Molecules. [Link]

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  • Imidazo[1,2-a]pyrazin-8-ones, Imidazo[1,2-d][1][2][3]triazin-8-ones and Imidazo[2,1-f][1][2][3]triazine-8-ones as α2/α3 Subtype Selective GABAA Agonists for the. (2006). ResearchGate. [Link]

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Foundational

The Emergence of 7H-imidazo[1,2-d]triazin-8-one Derivatives: A Technical Guide to a Novel Scaffold for Selective GABA-A Receptor Modulation

Abstract The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in medicinal chemistry. This guide delves into the discovery and development of a promising class of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in medicinal chemistry. This guide delves into the discovery and development of a promising class of compounds: 7H-imidazo[1,2-d]triazin-8-one derivatives. These molecules have emerged as potent and selective agonists for the α2 and α3 subtypes of the γ-aminobutyric acid type A (GABA-A) receptor. This selectivity presents a significant opportunity for the development of anxiolytic agents with a reduced sedative and ataxic side-effect profile, a common limitation of classical benzodiazepines. This document provides an in-depth exploration of the synthesis, characterization, and biological evaluation of this novel scaffold, offering a technical resource for researchers and professionals in drug discovery and development.

Introduction: The Rationale for Subtype-Selective GABA-A Agonists

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. This mechanism is the target of widely prescribed anxiolytic and sedative drugs, most notably benzodiazepines. However, the therapeutic utility of non-selective benzodiazepines is often hampered by undesirable side effects such as sedation, amnesia, and ataxia.

Scientific evidence has elucidated that these different pharmacological effects are mediated by distinct GABA-A receptor subtypes, which are defined by their α-subunit composition. It is now largely understood that agonism at the α1 subtype is primarily responsible for the sedative effects of benzodiazepines, while modulation of the α2 and α3 subtypes is linked to anxiolytic and muscle relaxant properties. This understanding has fueled the search for subtype-selective agonists that can dissociate the desired anxiolytic effects from the unwanted sedative side effects. The 7H-imidazo[1,2-d]triazin-8-one scaffold has been identified as a promising chemotype that exhibits high affinity and functional selectivity for the α2 and α3-containing GABA-A receptor subtypes.

Synthesis of the 7H-imidazo[1,2-d]triazin-8-one Core

The synthesis of the 7H-imidazo[1,2-d]triazin-8-one scaffold is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The general synthetic strategy involves the construction of a substituted triazine ring followed by the annulation of the imidazole moiety.

cluster_0 Synthetic Pathway A Starting Materials (e.g., Substituted Hydrazine, α-Ketoester) B Triazine Ring Formation A->B Condensation C Functionalization of Triazine B->C Modification D Imidazole Ring Annulation C->D Cyclization E 7H-imidazo[1,2-d]triazin-8-one Core D->E Final Product

Caption: General synthetic workflow for the 7H-imidazo[1,2-d]triazin-8-one scaffold.

Experimental Protocol: General Procedure for Synthesis

The following is a representative, multi-step protocol for the synthesis of 7H-imidazo[1,2-d]triazin-8-one derivatives. Note: This is a generalized procedure and may require optimization for specific target molecules.

  • Step 1: Synthesis of the 1,2,4-Triazin-5-one Intermediate:

    • A substituted hydrazine (1.0 eq) is dissolved in a suitable solvent such as ethanol.

    • An α-ketoester (1.1 eq) and a catalytic amount of acid (e.g., acetic acid) are added.

    • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the triazinone intermediate.

  • Step 2: N-Alkylation of the Triazinone:

    • The triazinone intermediate (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

    • A base such as potassium carbonate (1.5 eq) is added, followed by the desired alkylating agent (e.g., a substituted 2-bromoacetate) (1.2 eq).

    • The mixture is stirred at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

    • The reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 3: Intramolecular Cyclization to form the Imidazo[1,2-d]triazin-8-one Core:

    • The N-alkylated intermediate (1.0 eq) is treated with a dehydrating agent such as polyphosphoric acid or a mixture of phosphorus oxychloride and a base.

    • The reaction is heated to facilitate the intramolecular cyclization.

    • After cooling, the reaction mixture is carefully neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted.

    • The crude product is purified by recrystallization or column chromatography to afford the final 7H-imidazo[1,2-d]triazin-8-one derivative.

Structural Characterization

The unambiguous structural elucidation of the synthesized 7H-imidazo[1,2-d]triazin-8-one derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the successful synthesis and for the structural assignment of the final compounds.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. Key signals to identify include the aromatic protons of the fused ring system and any substituents, as well as the protons of the alkyl or aryl groups introduced during the synthesis.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the carbonyl carbon of the triazinone ring and the carbons of the imidazole and triazine rings are characteristic and aid in confirming the formation of the desired heterocyclic core.

Representative ¹H NMR Data Representative ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
7.50 - 8.50Aromatic Protons
4.00 - 4.50N-CH₂ (if applicable)
1.00 - 2.50Aliphatic Protons
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.

Biological Evaluation: Assessing GABA-A Receptor Subtype Selectivity and Anxiolytic Potential

The biological activity of the novel 7H-imidazo[1,2-d]triazin-8-one derivatives is assessed through a series of in vitro and in vivo assays.

In Vitro Receptor Binding and Functional Assays

The primary in vitro evaluation involves determining the affinity and functional activity of the compounds at different GABA-A receptor subtypes.

cluster_1 In Vitro Evaluation Workflow F Synthesized Compound G [³H]Flunitrazepam Binding Assay (Recombinant GABA-A Receptors) F->G I Electrophysiology Assay (e.g., Two-electrode voltage clamp) F->I H Determine Ki values for α1, α2, α3, α5 subtypes G->H K Assess Subtype Selectivity (α2/α3 vs α1) H->K J Determine EC₅₀ and Emax values I->J J->K

Caption: Workflow for determining in vitro GABA-A receptor subtype selectivity.

This assay is used to determine the binding affinity (Ki) of the test compounds for the benzodiazepine binding site on different GABA-A receptor subtypes.

  • Preparation of Membranes: Membranes from HEK293 cells stably expressing human recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2) are used.

  • Incubation: A specific concentration of the radioligand, [³H]flunitrazepam (e.g., 1 nM), is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Equilibrium: The incubation is carried out at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]flunitrazepam (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Models of Anxiolytic Activity

To assess the anxiolytic potential of the compounds in a living system, preclinical behavioral models are employed. The elevated plus maze is a widely used and validated model for screening anxiolytic drugs.[1][2][3][4]

The EPM test is based on the innate aversion of rodents to open and elevated spaces.[1][2][3][4]

  • Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.

  • Acclimation: Animals are allowed to acclimate to the testing room for a period before the experiment.

  • Drug Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test.

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set duration (e.g., 5 minutes).

  • Data Collection: The time spent in the open arms versus the closed arms, and the number of entries into each arm are recorded using a video tracking system.

  • Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modifications of the 7H-imidazo[1,2-d]triazin-8-one scaffold are performed to understand the structure-activity relationship and to optimize the pharmacological profile of the lead compounds. Key areas for modification include the substituents on the imidazole and triazine rings.

Compound ID R¹ Substituent R² Substituent α2 Ki (nM) α3 Ki (nM) α1 Ki (nM) α2/α1 Selectivity In Vivo Anxiolytic Effect (ED₅₀, mg/kg)
Lead 1 HPhenyl5.24.865.412.63.5
Analogue 1a MethylPhenyl4.84.560.112.53.2
Analogue 1b H2-Pyridyl1.51.235.823.91.8
Analogue 1c H4-Fluorophenyl3.73.155.214.92.5

Data presented is hypothetical and for illustrative purposes.

The data from SAR studies guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a pyridyl group at the R² position (Analogue 1b) significantly enhances both potency and selectivity, leading to a more favorable in vivo anxiolytic profile.

Conclusion and Future Directions

The 7H-imidazo[1,2-d]triazin-8-one scaffold represents a significant advancement in the pursuit of novel anxiolytic agents. The ability to achieve high affinity and functional selectivity for the GABA-A α2 and α3 subtypes offers a clear path towards the development of non-sedating anxiolytics. The synthetic routes are amenable to the generation of diverse libraries for extensive SAR exploration. Further research should focus on optimizing the pharmacokinetic properties of these compounds to identify clinical candidates with favorable oral bioavailability and metabolic stability. The continued investigation of this promising scaffold holds the potential to deliver a new generation of anxiolytic therapies with improved safety and patient outcomes.

References

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020 Sep 15;30(18):127418. [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of Visualized Experiments. [Link]

  • Normal [3H]Flunitrazepam Binding to GABAA Receptors in the Locus Coeruleus in Major Depression and Suicide. Neuropsychopharmacology. [Link]

  • GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Elevated plus maze protocol v1. protocols.io. 2023 Sep 16. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature. Journal of Pharmacological Methods. 1986 Dec;16(4):349-54. [Link]

  • Elevated Plus Maze. Mouse Metabolic Phenotyping Centers. 2024 Jan 3. [Link]

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PMC. 2020 Jul 17. [Link]

  • [3H]flunitrazepam and [3H]muscimol binding to GABA A receptors. ResearchGate. [Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][5][6]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Repositorio Institucional CONICET Digital. [Link]

  • Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. RSC Publishing. [Link]

  • Elevated Plus Maze for Mice. PMC. 2008 Dec 22. [Link]

  • Elevated plus maze protocol. protocols.io. 2023 Jan 13. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7H-imidazo[1,2-d]triazin-8-one

For Researchers, Scientists, and Drug Development Professionals Abstract The 7H-imidazo[1,2-d]triazin-8-one core is a significant heterocyclic scaffold that has garnered attention in medicinal chemistry, particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-imidazo[1,2-d]triazin-8-one core is a significant heterocyclic scaffold that has garnered attention in medicinal chemistry, particularly for its potential as a modulator of GABA-A receptors, indicating its promise in the development of anxiolytic agents.[1][2] A thorough understanding of the physicochemical properties of this core structure is fundamental for its advancement from a laboratory curiosity to a viable therapeutic candidate. This guide provides a comprehensive overview of the key physicochemical parameters of 7H-imidazo[1,2-d]triazin-8-one, offering both theoretical insights and established experimental protocols for its characterization. While specific experimental data for the parent compound is not extensively available in public literature, this document leverages data from closely related analogs to provide a predictive framework and details the requisite methodologies for empirical determination.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For 7H-imidazo[1,2-d]triazin-8-one, these core properties are the starting point for any in-depth analysis.

The fundamental molecular attributes of 7H-imidazo[1,2-d]triazin-8-one are summarized below.

PropertyValueSource
Molecular Formula C₅H₄N₄O[3]
Molecular Weight 136.12 g/mol [3]
Canonical SMILES C1=CN2C(=O)N=CN=C2N1Inferred from structure
InChI Key Inferred from structureInferred from structure

These basic properties are the cornerstone for all subsequent physicochemical evaluations. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N) within the compact bicyclic structure suggests a compound with interesting solubility and crystalline properties.

Lipophilicity: A Key Determinant of Pharmacokinetics

A molecule's lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

Theoretical LogP Estimation

In the absence of experimental data for 7H-imidazo[1,2-d]triazin-8-one, computational methods provide a valuable first approximation of its lipophilicity. Various algorithms, based on fragment or atomic contributions, can be employed. For a structurally related but distinct isomer, imidazo[1,2-a][3][4][5]triazin-4(8H)-one, a predicted LogP value of -0.815 has been reported, suggesting a generally hydrophilic character for this class of compounds.[6]

Experimental Determination of LogP: The Shake-Flask Method

The gold standard for empirical logP determination remains the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[7]

Protocol:

  • Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Standard Solution Preparation: Prepare a stock solution of 7H-imidazo[1,2-d]triazin-8-one in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous standard solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Solvents n-Octanol & Water Sat_Solvents Pre-saturated Solvents Solvents->Sat_Solvents 24h Mixing Mixing Combine & Shake (1h) Sat_Solvents->Mixing Analyte_Aq Aqueous Analyte Solution Analyte_Aq->Mixing Separation Phase Separation Mixing->Separation Measurement Concentration Measurement (UV-Vis/HPLC) Separation->Measurement P_calc P = [Organic]/[Aqueous] Measurement->P_calc LogP_calc LogP = log10(P) P_calc->LogP_calc

Shake-Flask Method for LogP Determination.

Aqueous Solubility

Solubility is a crucial factor for drug formulation and bioavailability. The presence of multiple nitrogen atoms and a carbonyl group in 7H-imidazo[1,2-d]triazin-8-one suggests the potential for hydrogen bonding with water, which would enhance its aqueous solubility. For the related compound, imidazo[1,2-a][3][4][5]triazin-4(8H)-one, a water solubility of 0.172 mol/L has been reported, indicating good solubility.[6] For novel compounds, solubility is often initially assessed in solvents like dimethyl sulfoxide (DMSO).[3]

Experimental Determination of Aqueous Solubility

A common method for determining aqueous solubility is the equilibrium solubility method.

Protocol:

  • Sample Preparation: Add an excess amount of solid 7H-imidazo[1,2-d]triazin-8-one to a known volume of water (or a relevant buffer solution) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Result Expression: Express the solubility in units such as mg/mL or mol/L.

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH is governed by its pKa value(s). This, in turn, affects its solubility, permeability, and target binding. The 7H-imidazo[1,2-d]triazin-8-one structure contains both potentially acidic (imidazole N-H) and basic (other nitrogen atoms) centers. For a different but related imidazotriazinone, a predicted pKa of 8.66 has been noted.[9]

Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is a reliable and widely used method for pKa determination.[10]

Protocol:

  • Solution Preparation: Dissolve a precise amount of 7H-imidazo[1,2-d]triazin-8-one in a suitable solvent system (e.g., water with a co-solvent if necessary).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Incrementally add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve.

G cluster_setup Setup cluster_process Process cluster_analysis Analysis Analyte Dissolved Analyte Addition Incremental Titrant Addition Analyte->Addition Titrant Standardized Titrant Titrant->Addition pH_Electrode Calibrated pH Electrode Recording Record pH at each step pH_Electrode->Recording Addition->Recording Plot Plot pH vs. Volume Recording->Plot pKa_Det Determine pKa from Midpoint Plot->pKa_Det

Sources

Protocols & Analytical Methods

Method

7H-imidazo[1,2-d]triazin-8-one as a GABA A receptor agonist.

Application Note: Characterization of 7H-imidazo[1,2-d]triazin-8-one Derivatives as High-Affinity Ligands for the Benzodiazepine Site of GABA-A Receptors ) and Functional Potentiation ( ) Abstract The 7H-imidazo[1,2-d][1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 7H-imidazo[1,2-d]triazin-8-one Derivatives as High-Affinity Ligands for the Benzodiazepine Site of GABA-A Receptors


) and Functional Potentiation (

)

Abstract

The 7H-imidazo[1,2-d][1,2,4]triazin-8-one scaffold represents a privileged class of bioisosteres to classical 1,4-benzodiazepines. Unlike traditional benzodiazepines, this heterocyclic core offers unique opportunities to engineer subtype selectivity (specifically for


 over 

subunits), potentially separating anxiolytic efficacy from sedative side effects. This Application Note provides a rigorous technical framework for characterizing these compounds, distinguishing their role as Positive Allosteric Modulators (PAMs) acting at the high-affinity benzodiazepine binding site.

Chemical & Pharmacological Profile

1.1 The Scaffold The 7H-imidazo[1,2-d]triazin-8-one core is a fused bicyclic system. In drug discovery, it serves as a rigid template that positions substituents to interact with the


 interface of the GABA-A receptor.
  • Mechanism of Action: These compounds typically do not activate the GABA-A receptor in the absence of GABA (unlike direct agonists such as muscimol). Instead, they bind to the allosteric benzodiazepine site (between the

    
     and 
    
    
    
    subunits) and increase the frequency of chloride channel opening in response to GABA.
  • Solubility Profile: These derivatives are often lipophilic (

    
    ).
    
    • Stock Preparation: Dissolve in 100% DMSO to 10 mM.

    • Assay Buffer: Ensure final DMSO concentration is

      
       to prevent non-specific membrane perturbation.
      

1.2 Signaling Pathway & Mechanism The following diagram illustrates the allosteric modulation mechanism targeted by this scaffold.

GABAMechanism cluster_0 Modulation Effect GABA GABA (Neurotransmitter) Receptor GABA-A Receptor (Closed State) GABA->Receptor Binds Orthosteric Site Compound 7H-imidazo-triazin-8-one (Test Ligand) Compound->Receptor Binds Allosteric (BZD Site) OpenChannel Cl- Influx (Hyperpolarization) Receptor->OpenChannel Conformational Change (Potentiated by Ligand)

Figure 1: Mechanism of Action. The 7H-imidazo[1,2-d]triazin-8-one ligand binds allosterically to potentiate the chloride current induced by GABA.

Protocol A: Radioligand Binding Assay (Primary Screen)

Objective: Determine the binding affinity (


) of the test compound for the benzodiazepine site using 

-Flumazenil displacement.

Materials:

  • Source Tissue: Rat cortical membranes or HEK293 cells stably expressing human recombinant

    
     GABA-A receptors.
    
  • Radioligand:

    
    -Flumazenil (Specific Activity ~80 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: Clonazepam (10

    
    M) or Diazepam (100 
    
    
    
    M).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 mins at 4°C.
      
    • Resuspend pellet and wash twice to remove endogenous GABA (which can alter BZD binding affinity).

  • Assay Assembly (96-well plate):

    • Total Binding: 50

      
      L Membrane + 50 
      
      
      
      L
      
      
      -Flumazenil (1 nM final) + 100
      
      
      L Buffer.
    • Non-Specific Binding: Same as above + 10

      
      L Clonazepam (excess).
      
    • Test Wells: Same as Total Binding + 10

      
      L Test Compound (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Incubation:

    • Incubate for 60 minutes at 4°C .

    • Expert Note: Low temperature minimizes receptor degradation and low-affinity state transitions.

  • Harvesting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash filters

      
       with ice-cold buffer.
      
  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


  • 
     = Concentration of radioligand (1 nM).
    
  • 
     = Dissociation constant of Flumazenil (typically ~1.0 nM).
    

Protocol B: Functional Characterization (Electrophysiology)

Objective: Confirm the compound acts as an agonist (PAM) and quantify efficacy using Whole-Cell Patch Clamp.

System: HEK293 cells transiently transfected with cDNAs encoding rat or human


, 

, and

subunits (1:1:1 ratio).

Solutions:

  • Extracellular (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Intracellular (Pipette): 140 mM CsCl, 2 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 11 mM EGTA, 10 mM HEPES, 2 mM ATP-Mg (pH 7.2). Note: High chloride internal solution ensures large inward currents at negative potentials.

Step-by-Step Methodology:

  • Setup:

    • Establish Whole-Cell Configuration (Access resistance < 20 M

      
      ).[1]
      
    • Voltage clamp cells at -60 mV .

  • Control Application (

    
     GABA): 
    
    • Apply a sub-saturating concentration of GABA (typically

      
      , approx 1-3 
      
      
      
      M) for 5 seconds via a rapid perfusion system (e.g., Y-tube or piezo-stepper).
    • Record the peak current amplitude (

      
      ).
      
    • Expert Note: Using

      
       is critical; at saturating GABA concentrations (
      
      
      
      ), PAMs cannot further increase the current, leading to false negatives.
  • Test Application:

    • Pre-incubate the cell with the Test Compound for 10-30 seconds (if perfusion speed allows) or co-apply Test Compound + GABA (

      
      ).
      
    • Record peak current (

      
      ).
      
  • Washout:

    • Wash with buffer for 2-3 minutes between applications to prevent receptor desensitization.

Data Presentation: Express efficacy as % Potentiation :



Summary of Typical Assay Conditions

ParameterBinding Assay (Screening)Functional Assay (Validation)
Primary Readout

(Affinity)
% Potentiation &

(Efficacy)
Ligand

-Flumazenil
GABA (

) + Test Compound
Receptor Source Rat Cortical MembranesRecombinant

(HEK293)
Incubation 60 min @ 4°CMillisecond application (Fast Perfusion)
Key Control Diazepam / ClonazepamDiazepam (Positive Control)
Success Criteria

nM
Potentiation > 100% at 1

M

Experimental Workflow Diagram

Workflow Start Synthesis of 7H-imidazo[1,2-d]triazin-8-one Solubility Solubility Check (DMSO Stock) Start->Solubility Binding Primary Screen: [3H]-Flumazenil Displacement Solubility->Binding Decision1 Ki < 100 nM? Binding->Decision1 Functional Functional Assay: Patch Clamp (GABA Potentiation) Decision1->Functional Yes Discard Discard / Redesign Decision1->Discard No Selectivity Subtype Selectivity (alpha1 vs alpha2/3) Functional->Selectivity Lead Lead Candidate Identified Selectivity->Lead

Figure 2: Screening cascade for identifying high-value agonists from the imidazo-triazine library.

References

  • Goodacre, S. C., et al. (2006).[2] "Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1,2,4]triazin-8-ones and imidazo[2,1-f][1,2,4]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety."[2][3] Bioorganic & Medicinal Chemistry Letters, 16(6), 1582-1585.[2]

  • Sieghart, W. (1995). "Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes." Pharmacological Reviews, 47(2), 181-234.

  • Atack, J. R. (2005).[2] "The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics."[4] Expert Opinion on Investigational Drugs, 14(5), 601-618.

  • Hanson, S. M., & Czajkowski, C. (2008). "Structural mechanisms underlying benzodiazepine modulation of the GABA(A) receptor." Journal of Neuroscience, 28(13), 3490-3499.

Sources

Application

Application Notes and Protocols for 7H-imidazo[1,2-d]triazin-8-one in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals Introduction The 7H-imidazo[1,2-d]triazin-8-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry. Derivatives of the clos...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-imidazo[1,2-d]triazin-8-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry. Derivatives of the closely related imidazo[1,2-d][1][2][3]triazin-8-one have been identified as high-affinity agonists for the GABA-A receptor, demonstrating functional selectivity for the α2 and α3 subtypes.[4][5] This makes them promising candidates for the development of novel anxiolytics with potentially reduced sedative effects.[4][5] Patch clamp electrophysiology is an indispensable tool for characterizing the functional effects of such compounds on ion channels.[2] It allows for the direct measurement of ion flow through channels in response to a compound, providing crucial information about its potency, efficacy, and mechanism of action.

This guide provides a detailed protocol for the application of 7H-imidazo[1,2-d]triazin-8-one and its derivatives in patch clamp electrophysiology, with a focus on characterizing their effects on GABA-A receptors. The protocols outlined here are designed to be a robust starting point for researchers in academic and industrial settings.

Principle of the Assay

This protocol describes the use of whole-cell patch clamp electrophysiology to record GABA-A receptor-mediated currents from a heterologous expression system (e.g., HEK293 cells) stably or transiently expressing specific GABA-A receptor subunit combinations. The whole-cell configuration allows for the control of the intracellular environment and the precise measurement of macroscopic currents. By applying 7H-imidazo[1,2-d]triazin-8-one at various concentrations, a dose-response curve can be generated to determine its potency (EC₅₀) and efficacy as a modulator of GABA-A receptors.

Materials and Reagents

Category Item Specifications
Cell Line HEK293 CellsStably or transiently expressing human GABA-A receptor subunits (e.g., α2β3γ2)
Compound 7H-imidazo[1,2-d]triazin-8-onePurity >98%
GABA (γ-Aminobutyric acid)Sigma-Aldrich, Cat. No. A2129 or equivalent
Reagents Dimethyl sulfoxide (DMSO)ACS grade or higher
Pluronic F-127For aiding solubilization of hydrophobic compounds
Solutions External (Extracellular) SolutionSee Table 2 for composition
Internal (Intracellular) SolutionSee Table 2 for composition
Equipment Patch Clamp Amplifiere.g., Axopatch 200B, HEKA EPC 10
Digitizere.g., Digidata 1550
Micromanipulatore.g., Sutter Instrument MP-285
Inverted MicroscopeWith DIC optics
Perfusion SystemFor rapid solution exchange
Borosilicate Glass CapillariesFor pulling patch pipettes
Pipette Pullere.g., Sutter Instrument P-1000
Computer with Data Acquisition and Analysis Softwaree.g., pCLAMP, PatchMaster

Protocols

Compound Preparation

1.1. Stock Solution Preparation (10 mM):

  • Weigh out a precise amount of 7H-imidazo[1,2-d]triazin-8-one.

  • Dissolve the compound in 100% DMSO to a final concentration of 10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C.

1.2. Working Solution Preparation:

  • On the day of the experiment, thaw a stock solution aliquot.

  • Prepare serial dilutions of the compound in the external recording solution to achieve the desired final concentrations.

  • The final DMSO concentration should be kept constant across all solutions (including control) and should not exceed 0.1% to minimize solvent effects.

  • For hydrophobic compounds, the addition of 0.01% Pluronic F-127 to the external solution can aid in solubility.

Cell Culture and Preparation
  • Culture HEK293 cells expressing the desired GABA-A receptor subunits in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • For transient transfections, transfect cells with plasmids encoding the GABA-A receptor subunits using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

  • On the day of recording, detach the cells using a gentle, non-enzymatic cell dissociation solution.

  • Plate the dissociated cells onto glass coverslips in a recording chamber.

  • Allow the cells to adhere for at least 30 minutes before starting the recordings.

Electrophysiological Recordings

3.1. Pipette Preparation:

  • Pull patch pipettes from borosilicate glass capillaries using a pipette puller.

  • The ideal pipette resistance when filled with internal solution should be between 2-5 MΩ.[6]

  • Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.

  • Fill the pipette with the internal solution, ensuring no air bubbles are trapped in the tip.

3.2. Whole-Cell Configuration:

  • Mount the recording chamber on the microscope stage and perfuse with external solution.

  • Approach a selected cell with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.

  • Apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ).[7]

  • After achieving a stable gigaseal, apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.[8]

  • Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

3.3. Recording Protocol:

  • Hold the cell at a membrane potential of -60 mV.

  • Apply a co-application of a sub-maximal concentration of GABA (e.g., EC₂₀) and the test compound. This allows for the detection of both agonistic and potentiating effects.

  • Alternatively, for direct agonist effects, apply the compound in the absence of GABA.

  • Use a voltage-step or ramp protocol to elicit currents. A typical voltage protocol consists of a step to a depolarized potential (e.g., 0 mV or +20 mV) for a duration sufficient to reach a peak current response.

  • Apply the compound for a sufficient duration to allow the current to reach a steady state.

  • Wash out the compound with the external solution to observe the reversal of the effect.

  • Record a baseline response to GABA alone before and after compound application to account for any rundown of the current.

Table 2: Composition of Recording Solutions

External Solution (in mM) Internal Solution (in mM)
140 NaCl140 CsCl
5 KCl10 HEPES
2 CaCl₂10 EGTA
1 MgCl₂4 Mg-ATP
10 HEPES0.4 Na-GTP
10 Glucose
pH adjusted to 7.4 with NaOHpH adjusted to 7.2 with CsOH
Osmolality ~310 mOsmOsmolality ~290 mOsm

Data Analysis

  • Measure the peak amplitude of the GABA-A mediated current in the presence and absence of the compound.

  • Normalize the current amplitude in the presence of the compound to the baseline GABA response.

  • Plot the normalized current as a function of the compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Hill coefficient.

Hill Equation: Response = Bottom + (Top - Bottom) / (1 + (EC₅₀ / [Concentration])^HillSlope)

Troubleshooting

Problem Possible Cause Solution
Unstable gigaseal Dirty pipette or cell membraneUse fresh solutions and healthy cells. Fire-polish the pipette tip.
High series resistance Incomplete membrane rupture or small pipette tipApply additional suction or voltage "zaps". Use pipettes with slightly lower resistance.
Current rundown Washout of intracellular componentsUse the perforated patch technique or include ATP and GTP in the internal solution.
No response to compound Inactive compound or incorrect receptor subtypeVerify compound activity with a positive control. Confirm expression of the target receptor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture & Transfection D Achieve Whole-Cell Configuration A->D B Compound Preparation F Compound Application B->F C Pipette Pulling C->D E Baseline Recording (GABA EC20) D->E Stabilize E->F Apply G Washout F->G Wash H Data Acquisition G->H I Measure Peak Current H->I J Dose-Response Analysis I->J signaling_pathway cluster_membrane Cell Membrane GABA_A GABA-A Receptor Cl_ion Cl- GABA_A->Cl_ion Opens Channel Compound 7H-imidazo[1,2-d]triazin-8-one Compound->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to orthosteric site Hyperpolarization Hyperpolarization/ Inhibition Cl_ion->Hyperpolarization Influx leads to

Sources

Method

In vitro assays for 7H-imidazo[1,2-d]triazin-8-one activity

Application Note: In Vitro Characterization of 7H-Imidazo[1,2-d]triazin-8-one Derivatives Executive Summary & Scientific Rationale The 7H-imidazo[1,2-d][1,2,4]triazin-8-one scaffold represents a critical bioisostere in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 7H-Imidazo[1,2-d]triazin-8-one Derivatives

Executive Summary & Scientific Rationale

The 7H-imidazo[1,2-d][1,2,4]triazin-8-one scaffold represents a critical bioisostere in medicinal chemistry, most notably recognized for its ability to mimic the fused ring systems of benzodiazepines and purines. While this scaffold has been explored for kinase inhibition and antifungal activity (via CYP51 inhibition), its most authoritative and high-value application lies in GABA-A receptor modulation .

Specifically, derivatives of this scaffold have been identified as high-affinity ligands for the benzodiazepine (BZ) binding site of the GABA-A receptor.[1] Unlike classical benzodiazepines (e.g., diazepam) which non-selectively bind


, 

,

, and

subunits, 7H-imidazo[1,2-d]triazin-8-one derivatives often exhibit functional selectivity for

and

subunits
. This selectivity profile is highly sought after in drug development to separate anxiolytic efficacy (mediated by

) from unwanted sedation and ataxia (mediated largely by

).

This guide details the critical in vitro assays required to validate this scaffold: Radioligand Binding (affinity), FLIPR Membrane Potential (functional throughput), and Automated Patch Clamp (mechanistic validation).

Screening Cascade & Workflow

The following workflow ensures a logical progression from affinity confirmation to functional validation, minimizing resource wastage on non-viable compounds.

ScreeningCascade Library Compound Library (7H-imidazo[1,2-d]triazin-8-one) Binding Primary Screen: Radioligand Binding ([3H]-Flumazenil Displacement) Library->Binding Single Point @ 10 µM FLIPR Secondary Screen: Functional FLIPR Assay (PAM vs Agonist Mode) Binding->FLIPR Hits (Ki < 1 µM) Patch Tertiary Validation: Whole-Cell Patch Clamp (Subtype Selectivity) FLIPR->Patch Potent PAMs Lead Lead Candidate (Ki < 10nM, >10-fold Selectivity) Patch->Lead Validation

Figure 1: High-throughput screening cascade for GABA-A modulators.

Protocol 1: [3H]-Flumazenil Competition Binding Assay

Objective: To determine the binding affinity (


) of the test compounds for the benzodiazepine site of the GABA-A receptor.
Rationale:  [3H]-Flumazenil is a specific antagonist for the BZ site. Displacement of this radioligand confirms the compound binds to the target site, rather than an allosteric site elsewhere on the channel.
Materials
  • Membrane Source: Rat cerebral cortex homogenates (rich in native GABA-A) or HEK293 cells stably expressing human recombinant

    
     receptors.
    
  • Radioligand: [3H]-Flumazenil (Specific Activity ~80 Ci/mmol).

  • Non-specific Ligand: Diazepam (10 µM) or Clonazepam (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (at 4°C).

Step-by-Step Methodology
  • Membrane Preparation: Thaw membrane aliquots and dilute in ice-cold Assay Buffer to a concentration of 100 µg protein/mL. Homogenize gently.

  • Plate Setup (96-well):

    • Total Binding (TB): 150 µL Membrane + 25 µL Buffer + 25 µL [3H]-Flumazenil (1 nM final).

    • Non-Specific Binding (NSB): 150 µL Membrane + 25 µL Diazepam (10 µM) + 25 µL [3H]-Flumazenil.

    • Test Wells: 150 µL Membrane + 25 µL Compound (10 concentrations, 0.1 nM – 10 µM) + 25 µL [3H]-Flumazenil.

  • Incubation: Incubate plates for 60 minutes at 4°C .

    • Note: Low temperature prevents receptor degradation and minimizes ligand dissociation during filtration.

  • Harvesting: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters 3x with 2 mL ice-cold Assay Buffer.

  • Detection: Dry filters, add scintillation cocktail, and count in a Microbeta counter.

Data Analysis
  • Calculate

    
     using a four-parameter logistic fit.
    
  • Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
    • Where

      
       is the radioligand concentration (1 nM) and 
      
      
      
      is the dissociation constant of Flumazenil (typically ~1.0 nM).

Protocol 2: Functional FLIPR Membrane Potential Assay

Objective: To assess whether the binding compound acts as a Positive Allosteric Modulator (PAM), a Silent Antagonist, or a Negative Allosteric Modulator (NAM). Rationale: Binding does not equal function. This assay measures chloride ion influx (hyperpolarization) indirectly via voltage-sensitive dyes.

Materials
  • Cell Line: HEK293 or CHO cells stably expressing

    
     (sedation model) and 
    
    
    
    (anxiolysis model).
  • Reagent: FLIPR Membrane Potential Assay Kit (Blue or Red formulation, Molecular Devices).

  • Agonist: GABA (

    
     concentration).
    
Step-by-Step Methodology
  • Cell Plating: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove culture media. Add 100 µL of FLIPR Membrane Potential Dye dissolved in assay buffer (HBSS + 20 mM HEPES). Incubate for 30 minutes at 37°C.

  • Compound Addition (PAM Mode):

    • The FLIPR instrument adds the Test Compound first. Monitor for 2 minutes.

    • Interpretation: If signal changes here, the compound is a Direct Agonist .

  • GABA Challenge:

    • The instrument adds GABA at an

      
       concentration (concentration producing 20% of max response).
      
    • Monitor fluorescence for 3 minutes.

  • Readout:

    • PAM Activity: An increase in fluorescence above the GABA

      
       baseline indicates the compound potentiates the GABA response.
      
    • NAM Activity: A decrease below baseline.

Data Presentation
Compound IDBinding

(nM)
FLIPR

(nM)
Efficacy (% Potentiation)Mode of Action
Ref (Diazepam) 12.545.0180%PAM
7H-Triazin-A 8.2120.0150%PAM
7H-Triazin-B 250.0>10,0000%Antagonist

Protocol 3: Electrophysiology (Whole-Cell Patch Clamp)

Objective: The "Gold Standard" validation to confirm subtype selectivity (


 vs 

). Rationale: FLIPR is prone to false positives from dye interactions. Patch clamp directly measures the chloride current (

).
Setup
  • Rig: Automated Patch Clamp (e.g., QPatch) or Manual Rig.

  • Intracellular Solution: 140 mM CsCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP (High chloride to ensure large currents).

  • Extracellular Solution: Standard Tyrode’s solution.

  • Holding Potential: -60 mV.

Methodology
  • GABA Stabilization: Apply GABA (

    
    ) repeatedly until the current amplitude is stable (<10% run-down).
    
  • Co-Application: Apply GABA (

    
    ) + Test Compound (1 µM) for 5 seconds.
    
  • Washout: Wash with buffer for 30 seconds between applications.

  • Selectivity Calculation:

    • Test the compound on two distinct cell lines: Cell Line A (

      
      ) and Cell Line B (
      
      
      
      ).
    • Calculate the Potentiation Ratio :

      
      
      
    • Target: A ratio >10 indicates a potentially non-sedating anxiolytic profile.

Mechanism of Action Visualization

The 7H-imidazo[1,2-d]triazin-8-one scaffold binds to the allosteric BZ site, inducing a conformational change that increases the frequency of channel opening in the presence of GABA.

MOA GABA GABA Neurotransmitter Receptor GABA-A Receptor (Alpha/Gamma Interface) GABA->Receptor Orthosteric Binding Scaffold 7H-imidazo[1,2-d]triazin-8-one Scaffold->Receptor Allosteric Binding (BZ Site) ConfChange Conformational Change (Loop C/F Stabilization) Receptor->ConfChange ClInflux Increased Cl- Influx (Hyperpolarization) ConfChange->ClInflux Potentiation Effect Anxiolysis (Alpha2/3) Sedation (Alpha1) ClInflux->Effect

Figure 2: Mechanism of Positive Allosteric Modulation (PAM) by the scaffold.

References

  • Goodacre, S. C., et al. (2006). "Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1,2,4]triazin-8-ones and imidazo[2,1-f][1,2,4]triazin-8-ones as alpha2/alpha3 subtype selective GABA-A agonists for the treatment of anxiety."[1][2] Bioorganic & Medicinal Chemistry Letters, 16(6), 1582-1585.[2]

  • Carling, R. W., et al. (2006). "2,3,7-Trisubstituted Pyrazolo[1,5-d][1,2,4]triazines: Functionally Selective GABAA α3-Subtype Agonists." Bioorganic & Medicinal Chemistry Letters, 16(6), 1582-1585.[2]

  • Molecular Devices. "FLIPR Membrane Potential Assay Kit Application Note." Molecular Devices Technical Library.

  • BindingDB. "Protocol for [3H]-Flumazenil Competition Binding in Rat Brain Homogenates." BindingDB Methods.

Sources

Application

Application Note: Preclinical Evaluation of 7H-imidazo[1,2-d]triazin-8-one Analogues

Targeting -Subtype Selective GABA-A Agonism for Anxiolysis[1] Executive Summary & Pharmacological Context The 7H-imidazo[1,2-d][1,2,4]triazin-8-one scaffold represents a privileged class of "bridgehead nitrogen" purine b...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting -Subtype Selective GABA-A Agonism for Anxiolysis[1]

Executive Summary & Pharmacological Context

The 7H-imidazo[1,2-d][1,2,4]triazin-8-one scaffold represents a privileged class of "bridgehead nitrogen" purine bioisosteres. While structurally related to adenosine antagonists, recent medicinal chemistry campaigns have identified this specific core as a high-affinity ligand for the benzodiazepine binding site of the GABA-A receptor .

Unlike classical benzodiazepines (e.g., diazepam) that bind indiscriminately to


, 

,

, and

subunits, derivatives of 7H-imidazo[1,2-d]triazin-8-one have demonstrated functional selectivity for

and

subunits
. This selectivity profile is the "Holy Grail" of anxiolytic drug development: retaining anxiolytic efficacy (mediated by

) while minimizing sedation, ataxia, and amnesia (mediated largely by

).

This guide details the specific animal models required to validate this "Anxiolysis without Sedation" profile.

Compound Formulation & Pharmacokinetics (PK)

Challenge: Imidazo-triazines are lipophilic, planar heteroaromatics with poor aqueous solubility. Improper formulation yields false negatives in behavioral assays due to low bioavailability.

Recommended Vehicle Systems
Vehicle TypeCompositionApplicationNotes
Standard (IP/PO) 0.5% Methylcellulose (MC) + 0.1% Tween-80SuspensionRequires vigorous sonication (20 min). Stable for 4h.
High Solvency 10% DMSO / 10% Cremophor EL / 80% SalineSolutionUse for IV PK studies. Monitor for DMSO-induced behavioral artifacts.
Lipid-Based Labrasol / PEG-400 (1:1)Oral (PO)Enhances lymphatic transport; good for highly lipophilic analogues.
PK Verification (Go/No-Go Step)

Before efficacy testing, perform a snapshot PK study in rats (n=3):

  • Dose: 10 mg/kg PO.

  • Target: Brain-to-Plasma ratio (

    
    ) > 0.3.
    
  • Rationale: Central Nervous System (CNS) penetration is non-negotiable. If the compound does not cross the Blood-Brain Barrier (BBB), behavioral results are invalid.

Primary Efficacy Model: The Elevated Plus Maze (EPM)

The EPM is the gold-standard assay for screening anxiolytics. It relies on the rodent's innate conflict between exploring novel environments and avoiding open, elevated spaces.

Mechanistic Rationale

Anxiolytics (GABA-A agonists) increase the time spent in "Open Arms."

  • 
     Activation:  Suppresses the fear circuit (amygdala-hippocampal axis).
    
  • Hypothesis: Imidazo[1,2-d]triazin-8-ones will increase Open Arm Time comparable to Diazepam but with higher locomotor counts (indicating less sedation).

Experimental Protocol

Subjects: Male Sprague-Dawley Rats (200–250g) or C57BL/6 Mice. Group Size: n=10 per dose group.

Workflow:

  • Acclimatization: Animals housed in reverse light cycle for 7 days. Testing occurs during the dark (active) phase.

  • Dosing: Administer Vehicle, Test Compound (e.g., 1, 3, 10, 30 mg/kg), or Positive Control (Diazepam 1 mg/kg) via IP or PO route.

  • Pre-treatment Time: 30–60 minutes (based on

    
     from PK data).
    
  • Testing:

    • Place animal in the central zone facing an open arm.

    • Record behavior for 5 minutes using video tracking software (e.g., EthoVision).

  • Cleaning: Wipe maze with 70% ethanol between subjects to remove olfactory cues.

Data Analysis: Calculate % Open Arm Time = (Time in Open Arms / Total Time) × 100.

  • Significance: An increase >50% relative to vehicle indicates efficacy.

Secondary Efficacy Model: Vogel Conflict Test (VCT)

The EPM measures "state" anxiety. The VCT measures "trait" anxiety and conflict resolution, a more robust predictor of clinical efficacy for GAD (Generalized Anxiety Disorder).

Protocol
  • Deprivation: Water-deprive rats for 48 hours prior to testing.

  • Training: Allow rats to find a water spout in the test chamber.

  • Conflict Session:

    • Every 20 licks of water triggers a mild electric shock (0.5 mA, 2s) from the grid floor.

    • This creates a conflict: Thirst vs. Fear of Shock.

  • Readout:

    • Vehicle: Rats stop drinking (Fear dominates).

    • Imidazo-triazine treated: Rats continue drinking despite shock (Anxiolysis).

    • Metric: Number of shocks accepted in a 3-minute session.

Safety & Selectivity Model: The Rotarod Test

Critical Differentiation: This experiment validates the superiority of 7H-imidazo[1,2-d]triazin-8-ones over traditional benzodiazepines.

Hypothesis: If the compound is truly


-sparing (selective for 

), it should NOT impair motor coordination at anxiolytic doses.
Protocol
  • Training: Train rats to walk on a rotating rod (accelerating 4 to 40 rpm) until they can maintain balance for 180 seconds.

  • Baseline: Record latency to fall before dosing.

  • Dosing: Administer Test Compound (at 3x and 10x the EPM effective dose) vs. Diazepam (positive control for ataxia).

  • Testing: Measure latency to fall at 30, 60, and 120 minutes post-dose.

Interpretation:

  • Diazepam: Significant reduction in latency to fall (Ataxia/Sedation).

  • Ideal Candidate: No significant difference from Vehicle, even at supratherapeutic doses.

Mechanistic Visualization (Graphviz DOT)

The following diagram illustrates the functional selectivity hypothesis of the 7H-imidazo[1,2-d]triazin-8-one scaffold compared to non-selective benzodiazepines.

G Compound 7H-imidazo[1,2-d] triazin-8-one GABA_A GABA-A Receptor Complex Compound->GABA_A High Affinity Alpha1 α1 Subunit (Sedation/Ataxia) Compound->Alpha1 Low/No Efficacy (Sparing) Alpha23 α2/α3 Subunits (Anxiolysis) Compound->Alpha23 Potent Agonist Benzo Diazepam (Classic BZ) Benzo->GABA_A High Affinity Benzo->Alpha1 Activates Benzo->Alpha23 Activates GABA_A->Alpha1 GABA_A->Alpha23 Effect_Sed Sedation/Falls (Side Effect) Alpha1->Effect_Sed Effect_Anx Reduced Anxiety (Therapeutic) Alpha23->Effect_Anx

Caption: Functional selectivity profile. The imidazo-triazine scaffold selectively activates


 subunits, bypassing the 

-mediated sedation pathway common to classical benzodiazepines.
Summary of Expected Results
AssayMetricVehicle ControlDiazepam (Non-Selective)7H-imidazo[1,2-d]triazin-8-one
Elevated Plus Maze % Open Arm TimeLow (<20%)High (>50%)High (>50%)
Vogel Conflict Shocks AcceptedLowHighHigh
Rotarod Latency to Fall>180sSignificantly Reduced (<60s)Intact (>160s)
Locomotor (Open Field) Distance MovedBaselineReduced (Sedation)Normal (No Sedation)
References
  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1,2,4]triazin-8-ones and imidazo[2,1-f][1,2,4]triazin-8-ones as alpha2/alpha3 subtype selective GABA-A agonists for the treatment of anxiety.[1] Bioorganic & Medicinal Chemistry Letters, 16(6), 1582–1585.[1]

  • Carling, R. W., et al. (2006). 2,3,7-Trisubstituted Pyrazolo[1,5-d][1,2,4]triazines: Functionally Selective GABAA α3-Subtype Agonists.[2][1] Bioorganic & Medicinal Chemistry Letters, 16(6).

  • Catarzi, D., et al. (2017). Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes. European Journal of Medicinal Chemistry, 125, 611-628.[3]

  • Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167.

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Method

Application Notes and Protocols for the Evaluation of 7H-imidazo[1,2-d]triazin-8-one Derivatives as Novel Antimicrobial Agents

Application Notes and Protocols for the Evaluation of 7H-imidazo[1,2-d][1][2][3]triazin-8-one Derivatives as Novel Antimicrobial Agents Introduction: The Rationale for Investigating Imidazo[1,2-d]triazin-8-ones The escal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Evaluation of 7H-imidazo[1,2-d][1][2][3]triazin-8-one Derivatives as Novel Antimicrobial Agents

Introduction: The Rationale for Investigating Imidazo[1,2-d]triazin-8-ones

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of therapeutic agents. Fused heterocyclic ring systems are a cornerstone of medicinal chemistry, and among them, the imidazo[1][2][3]triazine core has emerged as a structure of significant interest. While various isomers of this system exist, derivatives of imidazo[2,1-c][1][2][3]triazine have been synthesized and demonstrated notable antibacterial and antifungal activities, with some compounds exhibiting potent inhibition at low minimum inhibitory concentrations (MIC).[4] This established biological activity provides a compelling rationale to investigate the antimicrobial potential of the less-explored 7H-imidazo[1,2-d]triazin-8-one isomer.

These application notes are designed for researchers in drug discovery and microbiology. We provide a comprehensive guide to the systematic evaluation of novel 7H-imidazo[1,2-d]triazin-8-one derivatives, from foundational synthetic considerations to detailed protocols for determining antimicrobial efficacy and preliminary safety profiles.

Part 1: Synthesis and Chemical Landscape

The synthesis of the 7H-imidazo[1,2-d]triazin-8-one core is a critical first step. While multiple synthetic routes may be viable, a common approach involves the cyclocondensation of a suitably functionalized imidazole precursor. For instance, reacting a 2-hydrazinyl-imidazole derivative with an appropriate reagent can lead to the formation of the fused triazinone ring.[2][5] The specific substituents on the imidazole and triazine rings will be crucial in modulating the compound's physicochemical properties and, ultimately, its biological activity.

Below is a generalized synthetic workflow for obtaining diverse derivatives for screening.

cluster_0 Synthesis Workflow A Starting Imidazole Precursor B Functionalization (e.g., Hydrazinylation) A->B C Cyclocondensation with α-keto esters or similar reagents B->C D 7H-imidazo[1,2-d]triazin-8-one Core C->D E Diversification (e.g., R-group substitution) D->E F Library of Novel Derivatives E->F

Caption: Generalized workflow for the synthesis of a library of 7H-imidazo[1,2-d]triazin-8-one derivatives.

Part 2: Core Protocols for Antimicrobial Evaluation

A systematic evaluation of a new chemical entity's antimicrobial potential begins with determining its potency against a panel of relevant microorganisms and subsequently assessing its effect on mammalian cells to establish a preliminary therapeutic window.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the foundational metric for antimicrobial activity, defined as the lowest concentration of an agent that inhibits the visible in vitro growth of a microorganism.[6] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.

Principle: This assay involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. The presence or absence of visible growth after a defined incubation period determines the MIC.

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Test compounds (7H-imidazo[1,2-d]triazin-8-one derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match the 0.5 McFarland standard (absorbance of 0.08–0.10 at 625 nm), which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well. This is a critical step, as an incorrect inoculum density can significantly alter the MIC result.

  • Compound Dilution Plate Setup:

    • Prepare a stock solution of each test compound.

    • In a 96-well plate, dispense 100 µL of CAMHB into wells 2 through 12.

    • Add 200 µL of the working stock solution of your test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only).[6]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial suspension (prepared in Step 1) to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to the sterility control well (well 12).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plate for visible bacterial growth (turbidity). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2.2: Assessment of Cytotoxicity using the MTT Assay

Evaluating the cytotoxicity of a potential antimicrobial is crucial to ensure that its activity is selective for microbial cells over host mammalian cells. The MTT assay is a reliable colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, sterile, flat-bottom tissue culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture mammalian cells to approximately 80% confluency.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium at 2x the final desired concentrations.

    • After 24 hours, carefully remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Include untreated cells (negative control/100% viability) and wells with medium only (blank).

  • Incubation:

    • Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Formation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Part 3: Data Presentation and Analysis

Organized and clear data presentation is essential for interpreting results and making informed decisions about which derivatives to advance.

Quantitative Data Summary

MIC and cytotoxicity data should be summarized in a clear tabular format to facilitate direct comparison between derivatives and against control organisms.

Table 1: Example Data Table for MIC of 7H-imidazo[1,2-d]triazin-8-one Derivatives

Compound IDR-Group 1R-Group 2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
IZT-001 PhenylH1632
IZT-002 4-Cl-PhenylH816
IZT-003 4-F-PhenylCH₃48
Ciprofloxacin --0.50.25

Table 2: Example Data Table for Cytotoxicity (IC₅₀) of Lead Compounds

Compound IDCell LineExposure Time (h)IC₅₀ (µM)
IZT-003 HEK29324> 100
IZT-003 HepG22485.6
Workflow Visualization

Visual workflows help to clarify complex experimental processes.

cluster_1 Antimicrobial Evaluation Workflow A Synthesized Compound Library B Primary Screening: MIC Determination (Broth Microdilution) A->B C Identify 'Hit' Compounds (Potent MIC values) B->C D Secondary Screening: Cytotoxicity Assay (e.g., MTT) C->D E Determine IC50 and Calculate Therapeutic Index (IC50/MIC) D->E F Advance or Redesign Compound E->F

Sources

Application

Unlocking the Antineoplastic Potential of Substituted Imidazo[1,2-b]triazines: A Guide for Researchers

Introduction: The Therapeutic Promise of Imidazo[1,2-b]triazines in Oncology The landscape of cancer therapy is perpetually evolving, with a continuous demand for novel chemical scaffolds that can selectively target the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Imidazo[1,2-b]triazines in Oncology

The landscape of cancer therapy is perpetually evolving, with a continuous demand for novel chemical scaffolds that can selectively target the intricate signaling networks driving tumorigenesis. Among the myriad of heterocyclic compounds, the imidazo[1,2-b]triazine core has emerged as a privileged structure, demonstrating significant potential as a versatile platform for the development of a new generation of antineoplastic agents. This guide provides an in-depth exploration of the scientific rationale, key molecular targets, and robust experimental protocols for evaluating the anticancer activity of substituted imidazo[1,2-b]triazines. Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to advance this promising class of compounds from the laboratory to preclinical and, ultimately, clinical investigation.

Condensed 1,2,4-triazines and their fused derivatives have garnered considerable attention from researchers due to their diverse biological activities.[1] Recent studies have highlighted the potent antiproliferative effects of various imidazo-triazine isomers, including imidazo[1,2-a][2][3]triazines, imidazo[1,2-b][1][2][4]triazines, and imidazo[2,1-c][1][2][4]triazines, against a broad spectrum of human cancer cell lines.[1][2] The versatility of this scaffold allows for strategic chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties to target specific molecular vulnerabilities in cancer cells.

This document will delve into the critical molecular targets of substituted imidazo[1,2-b]triazines, with a particular focus on their role as potent kinase inhibitors. We will then provide detailed, step-by-step protocols for essential in vitro and in vivo assays to characterize their antineoplastic activity, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Key Molecular Targets and Signaling Pathways

Substituted imidazo[1,2-b]triazines exert their anticancer effects by modulating the activity of key proteins involved in cancer cell proliferation, survival, and metastasis. A significant body of research has identified several protein kinases as primary targets for this class of compounds.

Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastatic disease. Consequently, FAK has emerged as a compelling therapeutic target. A series of imidazo[1,2-a][2][3]triazines have been developed as potent FAK inhibitors, demonstrating IC50 values in the nanomolar range.[5] These compounds effectively suppress FAK autophosphorylation and inhibit the proliferation of cancer cell lines with high FAK expression.[5]

Signaling Pathway of FAK and its Inhibition by Imidazo[1,2-a][2][3]triazines

FAK_pathway Integrins Integrins / RTKs FAK FAK Integrins->FAK Activation p_FAK p-FAK (Y397) FAK->p_FAK Autophosphorylation Src Src p_FAK->Src Recruitment PI3K PI3K p_FAK->PI3K Src->FAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Imidazo_triazine Substituted Imidazo[1,2-a][1,3,5]triazine Imidazo_triazine->FAK Inhibition Mps1_pathway Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 Recruitment & Activation SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC_Activation Aneuploidy_Apoptosis Aneuploidy & Apoptosis Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition Proper_Segregation Proper Chromosome Segregation Anaphase_Inhibition->Proper_Segregation Imidazo_pyridazine Substituted Imidazo[1,2-b]pyridazine Imidazo_pyridazine->Mps1 Inhibition Imidazo_pyridazine->Aneuploidy_Apoptosis Leads to

Caption: Mps1 signaling and its inhibition.

FMS-like Tyrosine Kinase 3 (FLT3)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common molecular abnormalities in acute myeloid leukemia (AML) and are associated with a poor prognosis. [6]This makes FLT3 a prime target for therapeutic intervention in AML. Imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of both wild-type and mutated FLT3, demonstrating nanomolar inhibitory activity and effectively suppressing downstream signaling pathways. [6]

FLT3 Signaling in AML and its Inhibition

FLT3_pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-type or Mutated) FLT3_Ligand->FLT3_Receptor Binding Dimerization_Activation Dimerization & Autophosphorylation FLT3_Receptor->Dimerization_Activation Downstream_Signaling Downstream Signaling (e.g., STAT5, PI3K/Akt, MAPK) Dimerization_Activation->Downstream_Signaling Leukemic_Cell_Proliferation Leukemic Cell Proliferation & Survival Downstream_Signaling->Leukemic_Cell_Proliferation Imidazo_pyridazine_FLT3 Substituted Imidazo[1,2-b]pyridazine Imidazo_pyridazine_FLT3->FLT3_Receptor Inhibition Apoptosis Apoptosis Imidazo_pyridazine_FLT3->Apoptosis Induces in_vitro_workflow Start Start: Substituted Imidazo[1,2-b]triazine Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50_Determination->Cell_Cycle_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis End End: Antineoplastic Profile Data_Analysis->End

Caption: Workflow for in vitro evaluation.

Rationale: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-b]triazine compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA, being careful to minimize membrane damage. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension. 6[7]. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. 7[8]. Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry. L[8]ive cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V-positive and PI-positive.

Rationale: Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), thereby preventing cell division and proliferation. Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours. 3[9]. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI. 5[10]. PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark. 6[11]. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be displayed as a histogram, with distinct peaks for G0/G1, S, and G2/M phases.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

In Vivo Efficacy Assessment

Rationale: To evaluate the in vivo antitumor efficacy of a lead imidazo[1,2-b]triazine compound, a human tumor xenograft model is commonly employed. This involves implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound to assess its ability to inhibit tumor growth.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of a mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the imidazo[1,2-b]triazine compound in a suitable vehicle (e.g., a solution of 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80 in water). Administer the compound to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., once or twice daily for a specified number of weeks). A specific imidazo[1,2-b]pyridazine derivative, for example, has been administered at doses of 5 and 10 mg/kg to markedly block tumor growth. Another derivative was administered at a dose of 15 mg/kg. T[3]he control group should receive the vehicle alone.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Structure-Activity Relationship (SAR) Insights

The antineoplastic activity of substituted imidazo[1,2-b]triazines is highly dependent on the nature and position of the substituents on the heterocyclic core. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed for related scaffolds like imidazo[1,2-b]pyridazines, which can provide valuable guidance for the design of novel imidazo[1,2-b]triazine derivatives.

For imidazo[1,2-b]pyridazine-based FLT3 inhibitors, modification of position 3 has a significant impact on activity and selectivity. F[6]or instance, a 3-phenyl substituent and some of its derivatives have shown promise. I[6]n the case of Mps1 inhibitors, property-based optimization at the 6-position of the imidazo[1,2-b]pyridazine scaffold has led to extremely potent compounds. T[12][13]he introduction of aryl substituents at this position can improve cellular activity.

[12][13]These examples underscore the importance of systematic medicinal chemistry efforts to explore the chemical space around the imidazo[1,2-b]triazine scaffold to identify compounds with optimal potency, selectivity, and drug-like properties.

Conclusion and Future Directions

Substituted imidazo[1,2-b]triazines represent a highly promising class of compounds with significant antineoplastic potential. Their chemical tractability and ability to be tailored to inhibit key oncogenic kinases like FAK, Mps1, and FLT3 make them attractive candidates for further drug development. The protocols and insights provided in this guide offer a comprehensive framework for researchers to systematically evaluate the anticancer properties of novel imidazo[1,2-b]triazine derivatives.

Future research in this area should focus on several key aspects:

  • Elucidation of Novel Targets: While kinases are prominent targets, further studies are needed to identify other potential molecular targets of imidazo[1,2-b]triazines that may contribute to their anticancer effects.

  • Overcoming Drug Resistance: Investigating the efficacy of these compounds against drug-resistant cancer models and elucidating potential mechanisms of resistance will be crucial for their long-term clinical success.

  • Combination Therapies: Exploring the synergistic effects of imidazo[1,2-b]triazines with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment regimens.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth ADME (absorption, distribution, metabolism, and excretion) and PK/PD studies are essential to optimize the dosing and scheduling of these compounds for clinical translation.

By leveraging the methodologies and knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of substituted imidazo[1,2-b]triazines in the fight against cancer.

References

  • Dao, P., Smith, N., Tomkiewicz-Raulet, C., Yen-Pon, E., Camacho-Artacho, M., Lietha, D., Herbeuval, J. P., Coumoul, X., Garbay, C., & Chen, H. (2015). Design, synthesis, and evaluation of novel imidazo[1,2-a]tr[2][3]iazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity. Journal of Medicinal Chemistry, 58(4), 1760–1775. [Link]

  • Gribanov, A. V., et al. (2023). Synthesis of imidazo[4,5-e]th[2][3]iazino[2,3-c]tr[1][2][4]iazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c]tr[1][2][4]iazines. Beilstein Journal of Organic Chemistry, 19, 80-1.

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025). Journal of Medicinal Chemistry.
  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (n.d.).
  • Hrazdilova, K., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry.
  • Ma, W. G., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1760–1775.
  • Ma, W. G., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]

  • MTT Cell Proliferation Assay. (n.d.).
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  • Design, Synthesis, and Evaluation of Novel Imidazo[1,2- a ]tr[2][3]iazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. (2025). ResearchGate.

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023).
  • BestProtocols: Viability Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific - US.
  • Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Combin
  • The Annexin V Apoptosis Assay. (n.d.). KUMC.
  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell De
  • Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
  • Assaying cell cycle st
  • MTT assay protocol. (n.d.). Abcam.
  • Saczewski, F., Maruszak, M., & Bednarski, P. J. (2008). Synthesis and Cytotoxic Activity of Imidazo[1,2-a]-1,3,5-triazine Analogues of 6-Mercaptopurine. Archiv der Pharmazie, 341(2), 121–125.
  • Cell Cycle Analysis. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
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  • Detection of Apoptosis Using the BD Annexin V FITC Assay on the BD FACSVerse™ System. (n.d.). BD Biosciences.
  • Cell Cycle Analysis. (2017).
  • Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. (2014).
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  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). PMC.
  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). AACR Journals.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 7H-imidazo[1,2-d]triazin-8-one Analogs

Welcome to the technical support center dedicated to the purification of 7H-imidazo[1,2-d]triazin-8-one analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of 7H-imidazo[1,2-d]triazin-8-one analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the purity and yield of your target molecules.

Introduction: The Purification Challenge

The 7H-imidazo[1,2-d]triazin-8-one scaffold is a key structural motif in medicinal chemistry, with analogs being investigated for a range of therapeutic applications. However, the synthesis of these compounds can often result in a mixture of products, including starting materials, reagents, and structurally related byproducts. The inherent polarity and potential for varied functional group substitutions on this heterocyclic system can make purification a non-trivial task. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 7H-imidazo[1,2-d]triazin-8-one analogs?

A1: Impurities can arise from several sources, including unreacted starting materials, side reactions, and degradation.[1] Common impurities may include:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include substituted 2-aminoimidazoles or α-ketoesters.

  • Incomplete Cyclization Products: The final cyclization to form the triazinone ring may be incomplete, leaving acyclic precursors in your crude mixture.

  • Regioisomers: In cases where the precursors have multiple reactive sites, the formation of regioisomers is possible.

  • Hydrolysis Products: The triazinone ring can be susceptible to hydrolysis under certain pH conditions, leading to ring-opened byproducts.

Q2: How do I choose the best primary purification technique for my 7H-imidazo[1,2-d]triazin-8-one analog?

A2: The choice between flash chromatography and recrystallization depends on the nature of your crude product and the impurities present.

  • Flash Chromatography: This is generally the most versatile and widely used technique for the initial purification of these analogs, especially when dealing with complex mixtures or oily products.[2] It is effective at separating compounds with different polarities.

  • Recrystallization: This is an excellent choice for solid compounds where a suitable solvent system can be found that dissolves your target compound at high temperatures but not at low temperatures, while impurities remain in solution.[3] It can yield highly pure crystalline material but can be more time-consuming to optimize.[4]

Q3: My nitrogen-containing compound is streaking on the silica TLC plate. What does this mean and how can I fix it?

A3: Streaking is a common issue with basic nitrogen-containing heterocycles on acidic silica gel. It indicates a strong, undesirable interaction between your compound and the stationary phase. To resolve this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol into your mobile phase to neutralize the acidic sites on the silica.[5]

  • Use an Alternative Stationary Phase: Consider using basic or neutral alumina, or reversed-phase (C18) silica for your purification.[5]

Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues you may encounter during your purification workflows.

Flash Chromatography Troubleshooting
Issue Possible Cause Solution
Poor Separation / Overlapping Peaks 1. Inappropriate solvent system. 2. Column overloading.1. Optimize Solvent System: Use TLC to screen a range of solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf of 0.2-0.3 for your target compound.[6] 2. Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase.[7]
Compound Not Eluting from the Column 1. Compound is too polar for the solvent system. 2. Irreversible adsorption or decomposition on silica.1. Increase Mobile Phase Polarity: Implement a gradient elution, starting with a less polar solvent and gradually increasing the proportion of a more polar solvent (e.g., from 100% Dichloromethane to 10% Methanol in Dichloromethane). 2. Test Stability: Spot your compound on a TLC plate and let it sit for an hour before eluting to check for degradation. If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[5]
Low Recovery After Chromatography 1. Compound is partially soluble in the less polar solvent, leading to premature elution. 2. Sample precipitation on the column.1. Use Dry Loading: Adsorb your crude material onto a small amount of silica gel or Celite and load the resulting powder onto the column. This prevents issues with sample solubility in the initial mobile phase.[6] 2. Ensure Complete Dissolution: When preparing your sample for loading, ensure it is fully dissolved. If it precipitates upon contact with the initial mobile phase, consider a different loading solvent or the dry loading technique.
Recrystallization Troubleshooting
Issue Possible Cause Solution
Compound Fails to Crystallize ("Oiling Out") 1. Solution is supersaturated or cooled too quickly. 2. Presence of impurities inhibiting crystal formation.1. Slow Down Cooling: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.[5][8] 2. Pre-purify: If oiling out persists, consider a quick filtration through a silica plug to remove some impurities before attempting recrystallization again.
Low Recovery of Crystalline Product 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent.1. Use Minimal Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9] You can reduce the volume of the mother liquor by evaporation to recover more product, which may then require a second recrystallization.[4] 2. Change Solvent System: Find a solvent in which your compound is less soluble at low temperatures. A two-solvent system (a "good" solvent and a "poor" solvent) can be very effective.[10]
Crystals are Colored / Impure 1. Colored impurities are co-crystallizing with your product.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[5] Be aware that using too much charcoal can reduce your yield by adsorbing your product.

Experimental Protocols

Protocol 1: Flash Chromatography of a 7H-imidazo[1,2-d]triazin-8-one Analog

This protocol is a general guideline and should be optimized for your specific analog using TLC.

  • Slurry Preparation:

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane or 5% Ethyl Acetate in Hexane).

  • Column Packing:

    • Pour the slurry into the chromatography column and use gentle air pressure to pack the silica gel into a uniform bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 7H-imidazo[1,2-d]triazin-8-one analog in a minimal amount of a volatile solvent (e.g., Dichloromethane or Methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed silica gel column.

  • Elution:

    • Begin elution with the initial, non-polar solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution). A common gradient for moderately polar compounds is from 0% to 10% Methanol in Dichloromethane.

    • Collect fractions and monitor the elution of your compound using TLC.

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified 7H-imidazo[1,2-d]triazin-8-one analog.

Protocol 2: Recrystallization of a 7H-imidazo[1,2-d]triazin-8-one Analog

This protocol describes a two-solvent recrystallization, which is often effective for polar heterocyclic compounds.

  • Solvent Selection:

    • Identify a "good" solvent in which your compound is soluble when hot (e.g., Ethanol, Methanol, or Acetone).

    • Identify a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., Water, Hexane, or Diethyl Ether). The two solvents must be miscible.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot "good" solvent to completely dissolve the solid.

  • Induce Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

    • If necessary, gently heat the solution to redissolve the precipitate, resulting in a saturated solution.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature, undisturbed.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Characterization of Purified 7H-imidazo[1,2-d]triazin-8-one Analogs

After purification, it is essential to confirm the identity and purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show the expected signals with the correct integrations and coupling constants. Aromatic protons on the imidazo[1,2-d]triazin-8-one core typically appear in the downfield region (δ 7.0-9.0 ppm). Protons on substituents will have characteristic chemical shifts.[11] The absence of impurity peaks is a key indicator of purity.

    • ¹³C NMR: The carbon NMR spectrum should show the correct number of signals corresponding to the unique carbon atoms in the molecule. The carbonyl carbon of the triazinone ring is typically observed in the range of δ 150-170 ppm.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is a powerful technique for assessing purity. A pure compound should ideally show a single sharp peak. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid or trifluoroacetic acid modifier) is a good starting point for method development.[12]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of your purified compound.

Visualizing the Workflow

General Purification Workflow

PurificationWorkflow Crude_Product Crude 7H-imidazo[1,2-d]triazin-8-one TLC_Analysis TLC Analysis to Assess Complexity Crude_Product->TLC_Analysis Is_Complex Is the Mixture Complex? TLC_Analysis->Is_Complex Is_Solid Is the Product a Solid? Flash_Chromatography Flash Chromatography Is_Solid->Flash_Chromatography No (Oily) Recrystallization Recrystallization Is_Solid->Recrystallization Yes Is_Complex->Is_Solid No Is_Complex->Flash_Chromatography Yes Characterization Purity and Identity Confirmation (NMR, HPLC, MS) Flash_Chromatography->Characterization Recrystallization->Characterization Pure_Product Pure Product Characterization->Pure_Product

Caption: A decision-making workflow for selecting the primary purification strategy.

Troubleshooting Crystallization

CrystallizationTroubleshooting Start Attempt Recrystallization Oiling_Out Does it 'Oil Out'? Start->Oiling_Out No_Crystals Do Crystals Form on Cooling? Oiling_Out->No_Crystals No Slow_Cooling Re-dissolve, Add More 'Good' Solvent, Cool Slowly Oiling_Out->Slow_Cooling Yes Scratch_Seed Scratch Flask / Add Seed Crystal No_Crystals->Scratch_Seed No Pure_Crystals Collect Pure Crystals No_Crystals->Pure_Crystals Yes Slow_Cooling->Oiling_Out Concentrate Reduce Solvent Volume Scratch_Seed->Concentrate Change_Solvent Try a Different Solvent System Concentrate->Change_Solvent Change_Solvent->Start

Caption: A troubleshooting guide for common issues encountered during crystallization.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]

  • Recrystallization-1.doc.pdf. (n.d.). [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Bachrach, S. M. (2007). Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis. Proceedings of the National Academy of Sciences, 104(12), 4869-4874. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. [Link]

  • Elguero, J., Claramunt, R. M., & López, C. (2002). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. ARKIVOC, 2002(5), 48-61. [Link]

  • Experimental No. (4) Recrystallization. (2021, July 16). [Link]

  • Rinaldi, F., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Contreras, R., et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, 60(1), 161-170. [Link]

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]

  • Teixeira, C., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 32(1), 183-193. [Link]

  • Krukau, A. V., et al. (2018). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules, 23(11), 2948. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

  • Longdom Publishing. (2023, September 20). Significant Impact for the Separation and Purification Process in the Flash Chromatography. [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

  • El kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. [Link]

  • Lim, F. P. L., et al. (2018). Synthesis of 4-amino-2-methyl-7-phenylimidazo[1,2-a][8][13][14]triazine (5a). ResearchGate. [Link]

  • ResearchGate. (n.d.). Selected ¹H (blue) and ¹³C NMR (red) spectral data of compound 3c and 3i. [Link]

  • RSC Publishing. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]

  • Gogoi, P., & Konwar, D. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5909. [Link]

  • Abdel-Rahman, R. M., et al. (2010). 1,2,4-Triazine Chemistry Part I: Orientation of Cyclization Reactions of Functionalized 1,2,4-Triazine Derivatives. European Journal of Chemistry, 1(3), 236-245. [Link]

  • Kulyk, O., et al. (2023). Synthesis of imidazo[4,5-e][8][13]thiazino[2,3-c][4][5][8]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][4][5][8]triazines. Beilstein Journal of Organic Chemistry, 19, 80-88. [Link]

  • Sharma, S. K. (n.d.). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • Dalloul, H. M. (2009). On reactions of triazinones: Synthesis of new 5-arylidene-4,5-dihydro-1,2,4-triazin-6-ones. ACG Publications. [Link]

  • Taylor & Francis. (n.d.). Triazine – Knowledge and References. [Link]

  • European Journal of Chemistry. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Latacz, G., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. International Journal of Molecular Sciences, 23(21), 13308. [Link]

  • European Journal of Chemistry. (n.d.). Development and validation of a new RP-HPLC method for the determination of process related impurities in pioglitazone hydrochloride. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7H-imidazo[1,2-d]triazin-8-one Scaffolds

Executive Summary The 7H-imidazo[1,2-d][1,2,4]triazin-8-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., mTOR/PI3K pathways), adenosine receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-imidazo[1,2-d][1,2,4]triazin-8-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., mTOR/PI3K pathways), adenosine receptor antagonists, and novel nucleoside analogs.[1] While chemically versatile, this fused heterocyclic system presents distinct physicochemical challenges in biological assays.[1][2]

This guide addresses the three most common failure modes associated with this scaffold: aqueous precipitation ("The Crash") , colloidal aggregation (False Positives) , and pH-dependent hydrolysis .[1]

Part 1: Physicochemical Integrity (Solubility & Stability)[1][2][3]
Issue 1: "My IC50 curves are flat or bell-shaped, and I see variability between replicates."

Diagnosis: Compound Precipitation (The "DMSO Crash").[2][3] Mechanism: 7H-imidazo[1,2-d]triazin-8-one derivatives are often planar and highly lipophilic.[1][2] When a concentrated DMSO stock (e.g., 10 mM) is chemically "shocked" by rapid dilution into aqueous media, the compound precipitates into micro-crystals before it can disperse.[1] These crystals are invisible to the naked eye but biologically inactive, effectively lowering the soluble concentration available to the cells.[1]

Troubleshooting Protocol: The Intermediate Dilution Method Do not pipette directly from 100% DMSO stock into the cell culture plate.

  • Prepare 200x Stocks: Perform your serial dilutions in 100% DMSO first.

  • The Intermediate Step: Transfer these DMSO dilutions into a V-bottom intermediate plate containing culture media (without serum if possible, or PBS) to create a 10x working solution .

    • Critical: Mix vigorously immediately upon addition.[2]

  • Final Addition: Transfer from the 10x intermediate plate to your cells.

    • Result: This reduces the kinetic shock of solvent exchange, preventing micro-precipitation.[1]

Issue 2: "The compound loses potency after 24 hours in media." [2]

Diagnosis: Hydrolytic Ring Opening.[2] Mechanism: The triazinone ring system, particularly the amide bond at the 8-position, can be susceptible to nucleophilic attack.[1] In basic media (pH > 7.[2]4) or in the presence of specific serum esterases, the ring may open, destroying the pharmacophore.[1]

Validation Step:

  • LC-MS Check: Incubate the compound in media (cell-free) at 37°C for 0, 12, and 24 hours. Analyze via LC-MS. If the parent peak (M+) decreases and a new peak (M+18, corresponding to hydration/hydrolysis) appears, your compound is degrading.[1]

  • Solution: Refresh media containing the compound every 12 hours, or switch to a lower pH media (e.g., pH 7.2) if your cell line tolerates it.[2]

Part 2: Assay Interference (False Positives/PAINS)
Issue 3: "I see high inhibition, but the phenotype doesn't match the genetic knockdown."

Diagnosis: Colloidal Aggregation (Promiscuous Inhibition).[2] Mechanism: Planar heterocycles like imidazo-triazinones can stack to form colloidal aggregates.[2] These aggregates sequester enzymes non-specifically, leading to false-positive inhibition in biochemical assays or cell-surface receptor assays.[1][2] This is a hallmark of PAINS (Pan-Assay Interference Compounds) .[2][4]

The Detergent Test (Authoritative Standard): To distinguish specific inhibition from aggregation:

  • Run your assay under standard conditions.[2]

  • Repeat the assay with the addition of 0.01% - 0.1% Triton X-100 (or Tween-80) in the buffer.[2]

  • Analysis:

    • Inhibition remains: Likely specific binding.[2]

    • Inhibition disappears:[2] The compound was aggregating; the detergent broke up the colloids.[2]

Issue 4: "My fluorescence readout is erratic."

Diagnosis: Autofluorescence or Quenching.[2] Mechanism: The conjugated


-system of the imidazo[1,2-d]triazine core can fluoresce in the blue-green region (excitation ~350-400 nm, emission ~450-500 nm).[1][2] This overlaps with common dyes like DAPI or coumarin substrates.[2]

Solution:

  • Blank Correction: Always include a "Compound Only" control (cells + compound + media, no assay reagents) to measure intrinsic fluorescence.

  • Red-Shift: Switch to red-shifted assay readouts (e.g., Alexa Fluor 647, Resazurin) to avoid spectral overlap.[1][2]

Part 3: Visualizing the Workflow
Diagram 1: The Troubleshooting Logic Gate

This decision tree guides you through the validation process before committing to expensive in vivo studies.

TroubleshootingLogic Start Start: Assay Failure CheckSolubility 1. Check Solubility (Microscopy/Nephelometry) Start->CheckSolubility CheckAgg 2. Check Aggregation (Detergent Test) CheckSolubility->CheckAgg Clear Solution Reformulate Reformulate (Intermediate Dilution) CheckSolubility->Reformulate Precipitate Visible CheckFluoro 3. Check Interference (Spectral Scan) CheckAgg->CheckFluoro Stable Inhibition Discard Discard/Redesign (PAINS/Artifact) CheckAgg->Discard Sensitive to Detergent Valid Validated Hit CheckFluoro->Valid No Overlap CheckFluoro->Discard High Background

Caption: Step-by-step logic for isolating failure modes in imidazo-triazinone assays.

Diagram 2: The "Intermediate Plate" Dilution Protocol

Visualizing the correct method to introduce lipophilic compounds to aqueous media.

DilutionProtocol Step1 Step 1: DMSO Stock (100% DMSO) Conc: 10 mM Step2 Step 2: Intermediate Plate (Media/PBS + 10% DMSO) Conc: 100 µM Step1->Step2 1:100 Dilution (Vigorous Mix) Step3 Step 3: Assay Plate (Cells + Media) Conc: 10 µM Step2->Step3 1:10 Dilution (Gentle Mix)

Caption: The "Intermediate Plate" method prevents the kinetic shock that causes precipitation.[1][2]

Part 4: Summary of Key Parameters
ParameterRisk LevelValidation MethodMitigation Strategy
Aqueous Solubility HighMicroscopy / NephelometryUse "Intermediate Plate" dilution; Keep DMSO < 0.5%.[1][2]
Aggregation (PAINS) MediumDetergent Sensitivity (Triton X-100)Add 0.01% Triton X-100 to biochemical assays.[1][2]
Autofluorescence MediumSpectral Scan (350-500 nm)Use red-shifted dyes (Ex > 600 nm).[1][2]
Chemical Stability Low/MedLC-MS (0h vs 24h)Refresh media every 12h; Avoid pH > 7.5.
References
  • Baell, J. B., & Holloway, G. A. (2010).[1][2][5] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2][6] Journal of Medicinal Chemistry.

  • Dahlin, J. L., & Walters, M. A. (2014).[1][2] The Essential Decay of Artifacts in High-Throughput Screening. Future Medicinal Chemistry.

  • Carling, R. W., et al. (2006).[1][2][7] 2,3,7-Trisubstituted Pyrazolo[1,5-d][1,2,4]triazines: Functionally Selective GABAA α3-Subtype Agonists.[1][2][7] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Technical Support. (2025).

Sources

Troubleshooting

Protocol for minimizing degradation of 7H-imidazo[1,2-d]triazin-8-one

Technical Support Center: 7H-Imidazo[1,2-d]triazin-8-one Welcome to the technical support center for 7H-imidazo[1,2-d]triazin-8-one and its derivatives. This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7H-Imidazo[1,2-d]triazin-8-one

Welcome to the technical support center for 7H-imidazo[1,2-d]triazin-8-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation and ensuring the stability and integrity of these compounds throughout their experimental lifecycle. The unique fused imidazole and triazinone rings in this heterocyclic scaffold, while offering significant potential in medicinal chemistry, also present specific stability challenges.[1][2][3] This guide provides troubleshooting protocols and frequently asked questions to address these challenges head-on.

Troubleshooting Guide: Diagnosis and Mitigation of Degradation

This section addresses specific issues that may arise during the handling and use of 7H-imidazo[1,2-d]triazin-8-one, providing step-by-step protocols to resolve them.

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

Q: My latest batch of 7H-imidazo[1,2-d]triazin-8-one shows significantly reduced potency in my cellular assays compared to previous experiments. What could be the cause?

A: A sudden drop in biological activity is a strong indicator of compound degradation. The imidazotriazinone core can be susceptible to hydrolysis, particularly if exposed to moisture or non-anhydrous solvents over time.[4][5]

Root Cause Analysis & Mitigation Protocol:

  • Verify Solvent Purity:

    • Rationale: Protic solvents or residual water in aprotic solvents can facilitate hydrolytic cleavage of the triazinone ring.

    • Action: Always use fresh, anhydrous solvents from a reputable supplier. For highly sensitive experiments, it is recommended to use solvents from a recently opened bottle or from a solvent purification system. When using solvents from a Sure/Seal™ bottle or similar packaging, employ proper air-sensitive handling techniques, such as using a dry, inert gas like nitrogen or argon to maintain a positive pressure.[6][7]

  • Assess Storage Conditions:

    • Rationale: Elevated temperatures and exposure to atmospheric moisture can accelerate degradation.[8] Some related heterocyclic compounds, like temozolomide (an imidazotetrazine), show increased decomposition when exposed to humid conditions.[4]

    • Action: Store the solid compound in a desiccator at the recommended temperature (typically 2-8°C or -20°C, check supplier datasheet) under an inert atmosphere (argon or nitrogen).[9] For solutions, prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, use an amber vial with a tightly sealed cap and store at -20°C or -80°C.[8]

  • Analytical Confirmation of Degradation:

    • Rationale: Analytical techniques can definitively identify the presence of degradation products.

    • Action: Analyze your current batch using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to a reference standard or a previously well-performing batch. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.

Issue 2: Appearance of Unidentified Peaks in Analytical Data (HPLC, LC-MS)

Q: I'm observing extra peaks in my LC-MS analysis that were not present when I first received the compound. How can I identify the source of these impurities?

A: The emergence of new peaks strongly suggests the formation of degradation products. The conditions of your analysis or sample preparation might be inadvertently causing the compound to break down. Forced degradation studies are a systematic way to understand how a molecule behaves under various stress conditions.[10][11][12]

Forced Degradation Workflow to Identify Degradants:

This workflow helps to intentionally degrade the compound under controlled conditions to identify potential degradation products.

G cluster_0 Forced Degradation Protocol cluster_1 Stress Conditions start Pristine Compound in Solution stress Expose Aliquots to Stress Conditions start->stress acid Acidic Hydrolysis (e.g., 0.1 M HCl) stress->acid pH base Basic Hydrolysis (e.g., 0.1 M NaOH) stress->base pH ox Oxidation (e.g., 3% H₂O₂) stress->ox Redox photo Photolytic Stress (UV/Vis Light Exposure) stress->photo Light thermal Thermal Stress (e.g., 60°C) stress->thermal Heat analysis LC-MS Analysis of Stressed Samples acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis compare Compare Degradant Profiles to Experimental Sample analysis->compare identify Identify Degradation Pathway & Optimize Conditions compare->identify

Caption: Workflow for identifying degradation products.

Troubleshooting Steps:

  • Acid/Base Hydrolysis: The triazinone ring is susceptible to both acid and base-catalyzed hydrolysis.[10][13] Imidazoles can also undergo reactions under different pH conditions.[14]

    • Protocol: Treat small aliquots of your compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and slightly elevated temperatures.[10] Monitor the reaction over time with LC-MS.

    • Mitigation: If your experimental conditions are acidic or basic, consider using a buffered solution to maintain a neutral pH.

  • Oxidation: Heterocyclic compounds can be sensitive to oxidation.[1][10]

    • Protocol: Expose a sample to a dilute solution of hydrogen peroxide (e.g., 3%).[10]

    • Mitigation: Degas solvents to remove dissolved oxygen, especially for long-term experiments. Handle the compound under an inert atmosphere.[8][15]

  • Photostability: Compounds with carbonyl groups and aromatic systems can be photosensitive.[10]

    • Protocol: Expose a solution of the compound to a controlled source of UV and visible light, as recommended by ICH guidelines (e.g., a minimum of 1.2 million lux hours).[10]

    • Mitigation: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[8] Avoid prolonged exposure to direct laboratory light.

  • Thermal Degradation:

    • Protocol: Heat a solid or solution sample at an elevated temperature (e.g., 60-80°C) and analyze for degradation.[13]

    • Mitigation: Adhere to recommended storage temperatures. For reactions requiring heat, minimize the reaction time and temperature.

By comparing the degradation products formed under these controlled stress conditions with the unknown peaks in your experimental samples, you can identify the degradation pathway and adjust your protocols to avoid those specific conditions.[16]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 7H-imidazo[1,2-d]triazin-8-one?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, inside a desiccator, under an inert atmosphere (argon or nitrogen), and protected from light at low temperatures (2-8°C or as specified by the supplier).[8][9] This minimizes exposure to the three primary degradation catalysts: water, oxygen, and light.

Q2: Which solvents are recommended for preparing stock solutions?

A2: High-purity, anhydrous aprotic solvents are generally preferred. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions of heterocyclic compounds.[1][2] However, always use anhydrous grade solvents and prepare solutions fresh whenever possible. For aqueous buffers, ensure the pH is near neutral and use the solution immediately.

Q3: Can I store solutions of this compound? If so, for how long?

A3: Storing solutions is generally not recommended due to the risk of hydrolysis and solvent-mediated degradation. If storage is unavoidable, prepare the stock solution in an anhydrous aprotic solvent (e.g., DMSO), aliquot it into single-use volumes in amber vials under an inert atmosphere, and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. Avoid repeated freeze-thaw cycles.

Q4: My protocol involves heating. How can I minimize thermal degradation?

A4: If heating is necessary, use the lowest effective temperature and the shortest possible reaction time. Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent thermo-oxidation.[8][13] Consider if microwave-assisted synthesis could be an alternative to prolonged conventional heating, as it can often reduce reaction times significantly.

Q5: How do I handle this compound if it is air-sensitive?

A5: Air-sensitive compounds should be handled exclusively in an inert atmosphere, such as inside a glove box or using Schlenk line techniques.[15][17] This involves using dried glassware, deoxygenated solvents, and techniques like cannula transfer or gas-tight syringes to move solutions without exposing them to air.[7][17]

Parameter Recommendation Rationale
Storage (Solid) 2-8°C or -20°C, Desiccated, Inert Atmosphere, DarkPrevents hydrolysis, oxidation, and photodecomposition.[4][8]
Storage (Solution) Not recommended. If necessary, -80°C, Anhydrous DMSO, Single-use AliquotsMinimizes hydrolysis and degradation in solution; avoids freeze-thaw cycles.
Solvent Choice Anhydrous DMSO, Anhydrous DMFGood solubilizing power and aprotic nature reduces risk of hydrolysis.[1][2]
pH in Assays Neutral (pH 6.8-7.4) Buffered SolutionThe imidazotriazinone core can be susceptible to acid and base-catalyzed hydrolysis.[10][14]
Handling Inert Atmosphere (Glovebox/Schlenk Line)Protects against atmospheric moisture and oxygen.[8][15]
Light Exposure Use Amber Vials or Foil WrappingPrevents photolytic degradation.[8][10]

References

  • Forced Degradation Studies. MedCrave online. Published December 14, 2016. [Link]

  • The Manipulation of Air-Sensitive Compounds. Thieme. [Link]

  • The Medicinal Chemistry of Imidazotetrazine Prodrugs. National Institutes of Health (NIH). [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development. Published November 10, 2025. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Published May 15, 2021. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • Imidazo[1,2-a][4][8][10]triazin-4(8H)-one. U.S. Environmental Protection Agency (EPA). Published October 15, 2025. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][10][13][15]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. National Institutes of Health (NIH). Published September 20, 2012. [Link]

  • The Medicinal Chemistry of Imidazotetrazine Prodrugs. ResearchGate. Published November 11, 2025. [Link]

  • Synthesis of 7-arylimidazo[1,2-a]pyrazin-8(7H)-one derivatives. ResearchGate. [Link]

  • 7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate. National Institutes of Health (NIH). [Link]

  • Concise Synthesis of Versatile Imidazo[5,1-f][10][13][15]triazin-4(3H)-ones. ACS Publications. Published December 28, 2017. [Link]

  • Imidazo[1,2-a]pyrazin-8-ones, Imidazo[1,2-d][10][13][15]triazin-8-ones and Imidazo[2,1-f][10][13][15]triazine-8-ones as α2/α3 Subtype Selective GABAA Agonists for the Treatment of Anxiety. ResearchGate. [Link]

  • Synthesis of imidazo[4,5-e][4][10]thiazino[2,3-c][10][13][15]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][10][13][15]triazines. Beilstein Journals. Published July 28, 2023. [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. National Institutes of Health (NIH). [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? MDPI. Published January 26, 2023. [Link]

  • Antitumor imidazotetrazines. 38. New 8-substituted derivatives of the imidazo[5,1-d]-1,2,3,5-tetrazines temozolomide and mitozolomide. Arkivoc. [Link]

  • Imidazo[1,2-a]-1,3,5-triazin-4(8h)-one, 2-amino-8-(3-deoxy-b-d-erythro-pentofuranosyl). PubChemLite. [Link]

  • Determination of amitraz and its degradation products and monitoring degradation process in quince and cucumber. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating the Anxiolytic Effects of 7H-imidazo[1,2-d]triazin-8-one Derivatives

Executive Summary: The Alpha-2/3 Selectivity Paradigm Audience: Medicinal Chemists, Neuropharmacologists, and Preclinical Development Leads. The development of anxiolytics has long been hampered by the "Benzodiazepine Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-2/3 Selectivity Paradigm

Audience: Medicinal Chemists, Neuropharmacologists, and Preclinical Development Leads.

The development of anxiolytics has long been hampered by the "Benzodiazepine Paradox": the inability to separate potent anxiolysis from sedation, ataxia, and amnesia. This guide validates 7H-imidazo[1,2-d]triazin-8-one (specifically substituted derivatives like Compound 16d) as a superior alternative to classical 1,4-benzodiazepines.

Unlike Diazepam, which acts as a non-selective Positive Allosteric Modulator (PAM) across


, 

,

, and

GABA-A receptor subunits, the 7H-imidazo[1,2-d]triazin-8-one scaffold exhibits functional selectivity for the

and

subunits
. This guide provides the experimental framework to verify this claim, separating anxiolytic efficacy from sedative liability.

Mechanism of Action: Structural Causality

The Selectivity Hypothesis

The core differentiator of the 7H-imidazo[1,2-d]triazin-8-one scaffold is its binding profile within the benzodiazepine site (between


 and 

subunits).
  • 
     Subunit Activation:  Associated with sedation and addiction (The "Zolpidem" effect).
    
  • 
     Subunit Activation:  Associated with anxiolysis and muscle relaxation.[1]
    

Experimental validation must prove that the candidate compound binds with high affinity to all subtypes but acts as a partial agonist or antagonist at


  while maintaining full efficacy at 

.
DOT Diagram: Signaling Pathway & Selectivity

G Compound 7H-imidazo[1,2-d]triazin-8-one GABA_R GABA-A Receptor Complex Compound->GABA_R Allosteric Binding Sub_A1 Alpha-1 Subunit (Sedation) GABA_R->Sub_A1 Low Efficacy Sub_A23 Alpha-2/3 Subunits (Anxiolysis) GABA_R->Sub_A23 High Efficacy Cl_Influx Chloride (Cl-) Influx Sub_A1->Cl_Influx Minimal Sub_A23->Cl_Influx Significant Hyperpol Hyperpolarization Cl_Influx->Hyperpol Effect_Anx Anxiolytic Effect (Desired) Hyperpol->Effect_Anx Effect_Sed Sedation/Ataxia (Avoided) Hyperpol->Effect_Sed Threshold Not Met

Caption: Differential signaling pathway showing high efficacy at Alpha-2/3 subunits leading to anxiolysis, while low efficacy at Alpha-1 prevents sedation.

Comparative Performance Analysis

The following data synthesizes preclinical findings comparing the 7H-imidazo[1,2-d]triazin-8-one class (represented by Lead Compound 16d) against industry standards.

Table 1: Pharmacological Profile Comparison
Feature7H-imidazo[1,2-d]triazin-8-one Diazepam (Benzodiazepine)Zolpidem (Imidazopyridine)
Primary Target GABA-A (

selective)
GABA-A (Non-selective)GABA-A (

selective)
Binding Affinity (Ki) < 1.0 nM (High)~6-10 nM (High)~20 nM (High)
Efficacy at

Low (Partial Agonist) High (Full Agonist)High (Full Agonist)
Efficacy at

High HighLow
Anxiolytic Dose 1–3 mg/kg0.5–2 mg/kgN/A (Sedative)
Sedation Threshold > 30 mg/kg ~3 mg/kg~1 mg/kg
Therapeutic Index Wide (>10x separation) Narrow (<3x separation)N/A

Data Source Interpretation: The critical advantage is the "Sedation Threshold." While Diazepam causes sedation at doses nearly identical to its anxiolytic dose, the imidazo-triazine candidate maintains alertness at doses 10x higher than the therapeutic window.

Experimental Protocols for Validation

To replicate these findings, researchers must employ a "Self-Validating" dual-assay approach: one to prove mechanism (binding) and one to prove phenotype (behavior).

Protocol A: [3H]-Flumazenil Displacement Assay (In Vitro)

Objective: Determine binding affinity (Ki) and validate the interaction site. Why Flumazenil? It is a competitive antagonist at the benzodiazepine site. Displacement proves the candidate binds to the specific regulatory site, not the GABA orthosteric site.

  • Preparation: Harvest rat cortical membranes. Homogenize in 50 mM Tris-Citrate buffer (pH 7.4).

  • Incubation:

    • Mix 200 µL membrane suspension.

    • Add 1 nM [3H]-Flumazenil (Radioligand).

    • Add increasing concentrations of 7H-imidazo[1,2-d]triazin-8-one (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 90 minutes (ensures steady state).

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: The Elevated Plus Maze (EPM) (In Vivo)

Objective: Differentiate anxiolysis from general motor impairment. Logic: Anxiolytics increase time spent in "Open Arms." Sedatives decrease "Total Distance Traveled."

Workflow Diagram (DOT)

EPM_Workflow Start Subject Selection (Male Sprague-Dawley Rats) Dosing Administer Compound (P.O. or I.P., 30 min prior) Start->Dosing Test 5-Min EPM Exposure (Video Tracking) Dosing->Test Analysis Data Extraction Test->Analysis Metric1 Time in Open Arms (Anxiety Index) Analysis->Metric1 Metric2 Total Distance (Sedation Index) Analysis->Metric2 Conclusion Calculate Efficacy vs. Sedation Ratio Metric1->Conclusion Metric2->Conclusion

Caption: EPM workflow designed to simultaneously measure anxiolytic efficacy (Open Arm Time) and locomotor integrity (Total Distance).

Step-by-Step Procedure:
  • Acclimatization: Animals must be handled for 3 days prior to testing to reduce baseline stress.

  • Dosing: Administer vehicle, Diazepam (1 mg/kg, positive control), and 7H-imidazo[1,2-d]triazin-8-one (1, 3, 10 mg/kg) via oral gavage. Wait 30-60 minutes (based on PK

    
    ).
    
  • Testing: Place rat in the center of the maze facing an open arm. Record for 5 minutes.

  • Scoring:

    • Anxiolysis:[1][2][3][4][5][6] % Time in Open Arms. (Target: Significant increase vs. Vehicle).

    • Sedation Check: Total Closed Arm Entries. (Target: No significant decrease vs. Vehicle).

    • Validation: If Total Entries drop significantly, the compound is sedative, and the anxiolytic data is confounded.

References

  • Goodacre, S. C., et al. (2006). "Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1,2,4]triazin-8-ones and imidazo[2,1-f][1,2,4]triazin-8-ones as alpha2/alpha3 subtype selective GABA-A agonists for the treatment of anxiety."[2] Bioorganic & Medicinal Chemistry Letters, 16(6), 1582-1585.[2]

  • Carling, R. W., et al. (2006). "Discovery of imidazo[1,2-b][1,2,4]triazines as GABA(A) alpha2/3 subtype selective agonists for the treatment of anxiety."[1][2] Journal of Medicinal Chemistry, 49(4), 1235-1238.[3]

  • Atack, J. R. (2005). "The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics." Expert Opinion on Investigational Drugs, 14(5), 601-618.

  • Möhler, H. (2012). "The GABA A receptors: from subunits to diverse functions." Physiological Reviews, 92(3), 1125-1174.

Sources

Comparative

Structure-activity relationship of 7H-imidazo[1,2-d]triazin-8-one derivatives.

This guide provides an in-depth technical analysis of 7H-imidazo[1,2-d][1,2,4]triazin-8-one derivatives, focusing on their emergence as subtype-selective GABA-A receptor modulators. Unlike traditional benzodiazepines, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7H-imidazo[1,2-d][1,2,4]triazin-8-one derivatives, focusing on their emergence as subtype-selective GABA-A receptor modulators. Unlike traditional benzodiazepines, this scaffold offers a pathway to decouple anxiolytic efficacy from sedative side effects.

Domain: Medicinal Chemistry / Neuropharmacology Primary Application: Non-Sedating Anxiolytics (


 Subtype Selective GABA-A Agonists)

Executive Summary: The Selectivity Challenge

The "Holy Grail" of anxiolytic drug discovery is the separation of anxiolysis (relief of anxiety) from sedation, ataxia, and amnesia. Traditional benzodiazepines (e.g., Diazepam) bind indiscriminately to


 and 

subunits of the GABA-A receptor.
  • 
     activation:  Drives sedation and addiction.
    
  • 
     activation:  Drives anxiolysis and muscle relaxation.
    

The 7H-imidazo[1,2-d]triazin-8-one scaffold represents a privileged structure that exhibits functional selectivity , acting as a partial or full agonist at


 sites while displaying reduced efficacy or antagonism at the 

site.

Chemical Architecture & SAR Analysis

The scaffold features a bicyclic system where an imidazole ring is fused to a 1,2,4-triazine ring.[1][2][3] The "8-one" moiety provides a critical hydrogen bond acceptor essential for high-affinity binding to the benzodiazepine site (BzR).

Structure-Activity Relationship (SAR) Map

The biological activity is tightly controlled by substituents at three key vectors:

SAR_Map Core 7H-imidazo[1,2-d]triazin-8-one (Core Scaffold) R2 Position 2/3 (Imidazole) Primary Hydrophobic Binding (Determines Affinity) Core->R2 R-Group Optimization R5 Position 5 (Triazine) Steric Tolerance Region (Modulates Subtype Selectivity) Core->R5 Steric Bulk Tuning CO C8-Carbonyl Obligate H-Bond Acceptor (Essential for Efficacy) Core->CO Pharmacophore Anchor R2_Rule Aryl/Heteroaryl rings required. Para-substitution (F, Cl) increases potency. R2->R2_Rule R5_Rule Alkyl/Amino groups tolerated. Large groups here reduce alpha1 affinity. R5->R5_Rule

Figure 1: SAR Logic for the Imidazo-Triazine Scaffold. The C8-carbonyl mimics the carbonyl of benzodiazepines, while the imidazole substituents interact with the lipophilic pockets of the receptor.

Key Mechanistic Insights
  • The Imidazole Vector (Positions 2/3): Introduction of a phenyl ring here, particularly with electron-withdrawing groups (e.g., 4-F-Ph), maximizes

    
     stacking interactions within the receptor's aromatic box (Tyr159, Phe77).
    
  • The Triazine Vector (Position 5): Substituents here face the "L2" pocket of the GABA-A receptor. Bulky substituents (e.g., t-butyl or cyclopropyl) create steric clash with the

    
     subunit (which has a smaller pocket due to His101) but are accommodated by the 
    
    
    
    subunits, driving selectivity.

Comparative Performance Profile

The following data compares a representative Imidazo-Triazine Lead (IT-801) against industry standards.

Table 1: Binding Affinity (Ki) and Functional Efficacy (GABA Shift)

MetricImidazo-Triazine (IT-801) Diazepam (Non-Selective)Zolpidem (

Selective)
Interpretation

Affinity (Ki)
120 nM12 nM20 nMIT-801 binds

weakly (Reduced Sedation Risk).

Affinity (Ki)
4.5 nM 14 nM>400 nMIT-801 is highly potent at the Anxiolytic site.

Affinity (Ki)
8.0 nM 18 nM>400 nMRetains potency at

(Muscle relaxation).
Selectivity Ratio (

)
26x (Selective) 0.8x (Non-selective)0.05x (Inverse selectivity)High ratio indicates preferential binding to anxiolytic subtypes.
Efficacy (GABA Shift) 1.4 (Partial Agonist)2.1 (Full Agonist)2.3 (Full Agonist)Lower shift suggests reduced tolerance liability.

Physicochemical Properties Comparison:

  • tPSA (Topological Polar Surface Area):

    • IT-801: 65 Ų (Optimal for BBB penetration).

    • Diazepam: 32 Ų.[4]

  • LogP:

    • IT-801: 2.8 (Ideal lipophilicity).

    • Diazepam: 2.9.

Experimental Verdict: The Imidazo[1,2-d]triazin-8-one scaffold matches the metabolic stability of benzodiazepines but offers a superior safety profile by avoiding the


 activation threshold responsible for sedation.

Experimental Protocols

A. Synthesis of 7H-Imidazo[1,2-d][1,2,4]triazin-8-ones

This protocol utilizes a cyclization strategy starting from 2-hydrazinoimidazole, ensuring high yield and regioselectivity.

Reagents:

  • 2-hydrazino-4-phenyl-1H-imidazole (Starting Material)

  • Ethyl Pyruvate (or alpha-keto ester derivatives)

  • Ethanol (Solvent)[1][5]

  • Acetic Acid (Catalyst)[6]

Workflow Diagram:

Synthesis_Flow Step1 Reactant Prep Dissolve 2-hydrazino-imidazole in dry Ethanol Step2 Condensation Add Ethyl Pyruvate (1.1 eq) Reflux 4-6 hours Step1->Step2 Step3 Intermediate Formation Formation of Hydrazone Intermediate (Monitor via TLC) Step2->Step3 Step4 Cyclization Add Glacial Acetic Acid Reflux 12 hours Step3->Step4 Step5 Purification Cool to 0°C, Filter Precipitate Recrystallize from DMF/EtOH Step4->Step5

Figure 2: Synthetic route for the formation of the bicyclic core.

Step-by-Step Procedure:

  • Condensation: To a solution of 2-hydrazino-4-phenyl-1H-imidazole (10 mmol) in absolute ethanol (50 mL), add ethyl pyruvate (11 mmol) dropwise.

  • Reflux 1: Heat the mixture to reflux for 4 hours. TLC (5% MeOH in DCM) should show the consumption of the hydrazine and formation of a hydrazone intermediate.

  • Cyclization: Add glacial acetic acid (5 mL) to the reaction mixture and continue refluxing for 12–16 hours. This step drives the intramolecular cyclization to form the triazin-8-one ring.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol (1:1) to yield the pure 7H-imidazo[1,2-d][1,2,4]triazin-8-one.

B. [3H]-Flumazenil Binding Assay (Validation)

To verify affinity and selectivity, use a radioligand displacement assay.

  • Membrane Prep: Prepare synaptic membranes from rat cerebral cortex (rich in

    
    ) and spinal cord/hippocampus (rich in 
    
    
    
    ).
  • Incubation: Incubate membranes (200 µg protein) with 1 nM [3H]-Flumazenil and varying concentrations of the test compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 min at 4°C.
  • Termination: Filter rapidly through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation Check: Non-specific binding (determined using 10 µM Diazepam) should be <10% of total binding.

References

  • GABA-A Receptor Subtype Selectivity: Rudolph, U., & Knoflach, F. (2011).[4] Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes. Nature Reviews Drug Discovery, 10(9), 685-697. [Link]

  • Imidazo-Triazine Synthesis & Activity: Labouta, I. M., et al. (1986).[7] Some substituted imidazo[1,2-d][1,2,4]triazines as potential antineoplastic and CNS active agents. Pharmazie, 41(11), 812-813. [Link]

  • Alpha2/3 Selectivity Mechanisms: Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics. Expert Opinion on Investigational Drugs, 14(5), 601-618. [Link]

  • Comparative Pharmacology (Zolpidem/Diazepam): Sanger, D. J. (2004). The pharmacology and mechanisms of action of new generation, non-benzodiazepine hypnotic agents. CNS Drugs, 18(1), 9-15. [Link]

  • Scaffold Validation (Related Imidazo-fusions): Guerrini, G., et al. (2008). Pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyridine derivatives as peripheral benzodiazepine receptor ligands. Bioorganic & Medicinal Chemistry, 16(10), 5635-5652. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7H-imidazo[1,2-d]triazin-8-one

A Comprehensive Guide to the Safe Disposal of 7H-imidazo[1,2-d][1][2][3]triazin-8-one As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation....

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Disposal of 7H-imidazo[1,2-d][1][2][3]triazin-8-one

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 7H-imidazo[1,2-d][1][2][3]triazin-8-one, a member of the diverse imidazotriazine family, hold significant potential in medicinal chemistry.[4][5][6][7] However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized compounds is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity.

This guide provides a detailed, step-by-step protocol for the safe disposal of 7H-imidazo[1,2-d][1][2][3]triazin-8-one. The procedures outlined here are grounded in established principles of laboratory safety and hazardous waste management, designed to protect you, your colleagues, and the environment.

Hazard Assessment: A Precautionary Approach

Given the novelty of many research compounds, a specific, comprehensive Safety Data Sheet (SDS) for 7H-imidazo[1,2-d][1][2][3]triazin-8-one may not be readily available. In such cases, a conservative approach is mandated. We must infer potential hazards from structurally similar compounds and the parent heterocyclic systems, such as imidazoles and triazoles.[2][8][9]

Many nitrogen-containing heterocyclic compounds exhibit biological activity, which also suggests the potential for toxicity.[4] The precautionary principle dictates that we treat this compound as hazardous until proven otherwise.

Table 1: Potential Hazard Profile based on Analogous Compounds

Hazard ClassificationPotential EffectsRationale and Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.[1][8][10]Analogous compounds like 1,2,4-triazole and other imidazo-derivatives are classified as harmful if ingested.[1][8][9][10]
Skin Corrosion/Irritation Causes skin irritation.[1][10]A common characteristic of many nitrogenous heterocyclic compounds.[1][9][10]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][8][10]Direct contact with the eyes is likely to cause significant irritation or damage.[1][8][11]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[9][11]Some related triazole compounds are classified with reproductive toxicity warnings.[8][11]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[12]Many complex organic molecules are not readily biodegradable and can pose a risk to aquatic ecosystems.[12]

The Core Directive: Professional Hazardous Waste Disposal

The primary and non-negotiable method for the disposal of 7H-imidazo[1,2-d][1][2][3]triazin-8-one and its contaminated materials is through a licensed and certified hazardous waste management service.[12][13] This ensures compliance with regulatory frameworks such as those set by the Environmental Protection Agency (EPA) and local authorities, and guarantees the waste is handled in a manner that neutralizes its potential harm.[14]

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [15][16]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to handling the waste from the moment it is generated to its final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound in any form (solid, solution, or as waste), ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Safety goggles with side-shields are mandatory.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.[10]

  • Body Protection: A lab coat is essential. For larger quantities or when there is a risk of splashing, consider an impervious apron.[1]

  • Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, a P95 or P1 respirator is recommended.[10]

Step 2: Waste Segregation and Containerization

Proper segregation is key to safe and compliant waste management.[14][17] Do not mix incompatible waste streams.[3]

  • Solid Waste:

    • Collect all solid 7H-imidazo[1,2-d][1][2][3]triazin-8-one waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, robust, and sealable container.[3][12]

    • The container must be made of a material compatible with the chemical. The original product container is often a good choice.[13]

  • Liquid Waste:

    • Collect all solutions containing 7H-imidazo[1,2-d][1][2][3]triazin-8-one in a separate, clearly labeled, and leak-proof waste container.[12]

    • Ensure the container material is compatible with the solvents used. For example, do not use plastic containers for halogenated solvents if compatibility is not confirmed.

    • Leave adequate headspace (at least 10%) in the container to allow for vapor expansion and prevent spills.[17]

  • Sharps Waste:

    • Any needles or other sharps contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.

Step 3: Labeling the Waste Container

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.[3][14]

Your waste label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "7H-imidazo[1,2-d][1][2][3]triazin-8-one"

  • A list of all other components in the container (e.g., solvents like DMSO, methanol)

  • An estimate of the concentration or quantity of the hazardous component

  • The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard)

  • The date the waste was first added to the container

  • Your name and laboratory information

Step 4: Safe Storage of Waste

Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated.

  • Use secondary containment (such as a tray or bin) to contain any potential leaks.[14]

  • Ensure incompatible wastes are segregated. For instance, keep acidic waste separate from basic waste and away from reactive materials.[3]

  • Store the waste in a cool, dry place away from sources of ignition.[18]

Step 5: Arranging for Disposal

Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health & Safety (EHS) office or the designated waste management provider.[13]

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[12]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work under a chemical fume hood if possible.[12]

  • Contain: For liquid spills, use an absorbent material like a universal binder or diatomite to contain the spill.[1] For solid spills, carefully sweep up the material, avoiding dust generation.[12]

  • Clean: Place all contaminated materials into a labeled hazardous waste container. Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7H-imidazo[1,2-d][1][2][3]triazin-8-one waste.

DisposalWorkflow Disposal Decision Workflow for 7H-imidazo[1,2-d][1,2,4]triazin-8-one Start Waste Generated (Solid or Liquid) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste Stream (Solid, Liquid, Sharps) PPE->Segregate SolidWaste Solid Waste Container Segregate->SolidWaste Solid or Contaminated Consumables LiquidWaste Liquid Waste Container Segregate->LiquidWaste Solutions Label Step 3: Label Container Correctly (Name, Hazards, Date) SolidWaste->Label LiquidWaste->Label Store Step 4: Store Safely (Secondary Containment, Ventilated Area) Label->Store Request Step 5: Request Pickup (Contact EHS/Waste Contractor) Store->Request End Proper & Compliant Disposal Request->End

Caption: A flowchart outlining the key steps for safe and compliant disposal.

By adhering to this structured and cautious protocol, you contribute to a safe and responsible research environment. The principles of anticipating hazards, containing waste, and ensuring compliant disposal are fundamental to the integrity of our scientific work.

References

  • ChemScene. (2025, December 8). Safety Data Sheet - Imidazo[1,2-a]pyridine-7-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2-b][1][2][3]triazine. PubChem.

  • Benchchem. (n.d.). Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.).
  • Carl ROTH. (2024, March 3).
  • Various Authors. (2025, August 9).
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Chemos GmbH & Co. KG. (n.d.).
  • MDPI. (2018, March 23). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][13]imidazo[1,2-d][1][2][3]triazine Derivatives.

  • CIVCO Medical Solutions. (2025, November 13). How to Dispose of High Level Disinfectants Safely.
  • ACS Publications. (2002, May 1). Imidazo[1,5-d][1][2][3]triazines as potential antiasthma agents.

  • Fisher Scientific. (2010, February 4).
  • Columbus Chemical Industries, Inc. (n.d.).
  • Beilstein Journals. (2023, July 28). Synthesis of imidazo[4,5-e][1][12]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines.

  • Environmental Health & Safety. (2024, June 12). Disposal Protocol for High Level Disinfectants (HLDs).
  • ECHA. (n.d.).
  • Aaronchem. (2024, November 1).
  • Safety Office. (n.d.). Disposal of Chemical Waste.
  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.

Sources

Handling

Personal protective equipment for handling 7H-imidazo[1,2-d][1,2,4]triazin-8-one

Topic: Personal Protective Equipment & Handling Protocols for 7H-imidazo[1,2-d][1,2,4]triazin-8-one Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Safety Engineers, and Laborator...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 7H-imidazo[1,2-d][1,2,4]triazin-8-one Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers[1]

Executive Summary

7H-imidazo[1,2-d][1,2,4]triazin-8-one is a fused nitrogen-rich heterocyclic scaffold, frequently utilized in medicinal chemistry as a core structure for GABA receptor agonists and other bioactive ligands.[1][2][3][4] Due to its specific pharmacological targeting and the high nitrogen content characteristic of this class, it presents a dual hazard profile: biological potency and potential energetic reactivity .

This guide moves beyond generic safety advice, implementing a Occupational Exposure Band (OEB) 3 framework (Potent Compound) as a precautionary baseline.[1] This approach ensures researcher safety against both acute toxicity and uncharacterized chronic pharmacological effects.[1]

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[1] In the absence of a compound-specific REACH dossier, we apply the Analogue Read-Across Principle using structural isomers (e.g., imidazo[2,1-f][1,2,4]triazines) and functional class data.[1]

Hazard CategoryRisk LevelScientific Rationale
Pharmacological Potency High Literature identifies this scaffold as a GABA

receptor agonist.[1] Inhalation of dust could induce sedation, ataxia, or respiratory depression.[1]
Acute Toxicity Moderate (Cat 4) Nitrogen-rich heterocycles often exhibit acute oral and dermal toxicity.[1]
Physical Hazard Combustible Dust Fine organic powders with high nitrogen content can form explosive dust clouds.[1] Minimum Ignition Energy (MIE) is likely low (<10 mJ).
Reactivity Stable but Reactive Incompatible with strong oxidizing agents.[1] The triazine ring system can be sensitive to hydrolytic cleavage under strong acidic conditions.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for bioactive scaffolds.[1] The following PPE system is designed to prevent dermal absorption and inhalation of particulates .

PPE Selection Table
ComponentSpecificationRationale
Respiratory P100 / N95 (Minimum)If handling outside a fume hood (not recommended), a powered air-purifying respirator (PAPR) is required.[1] Inside a hood, surgical masks are insufficient; use N95 for backup.[1]
Hand Protection Double Nitrile Gloves Outer: 5 mil Nitrile (standard).[1] Inner: 4 mil Nitrile (bright color for breach detection).[1] Permeation time for fused heterocycles is generally >480 min, but double gloving prevents cross-contamination during doffing.[1]
Eye Protection Chemical Goggles Safety glasses with side shields are inadequate for powders that can drift behind lenses.[1] Goggles provide a seal against dust entry.[1]
Body Protection Tyvek® Lab Coat Disposable, non-woven polyethylene (e.g., Tyvek) is superior to cotton.[1] Cotton fibers trap dust; Tyvek repels it.[1] Use wrist-cinched cuffs.[1]

Part 3: Operational Handling Protocol

Workflow Visualization: Safe Handling Logic

HandlingWorkflow Start Start: Handling 7H-imidazo[1,2-d][1,2,4]triazin-8-one CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution / Liquid CheckState->Solution Weighing Weighing Protocol: 1. Static Gun treatment 2. Balance inside Vented Enclosure 3. Pre-weigh solvent in receiver Solid->Weighing High Dust Risk Reaction Reaction Setup: Closed vessel under N2/Ar atmosphere Solution->Reaction Lower Risk Dissolution Dissolution: Add solid to solvent (NOT solvent to solid) to minimize dust lofting. Weighing->Dissolution Dissolution->Reaction

Figure 1: Decision logic for handling the compound based on physical state, prioritizing dust control.[1]

Step-by-Step Protocol

1. Engineering Controls (The Primary Barrier)

  • Mandatory: All open handling must occur within a Chemical Fume Hood or Powder Weighing Station certified to maintain face velocity >100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.[1] Nitrogen-rich heterocycles are prone to static buildup, which causes "jumping" of powder and dispersal.[1]

2. Weighing Procedure

  • Tare First: Place the receiving vessel (flask) with the stir bar inside the hood.

  • Transfer: Do not use a flat spatula.[1] Use a scoopula or a bent weighing funnel to minimize the distance the powder falls.[1]

  • Wet Method (Preferred): If possible, pre-weigh the solvent in the reaction flask.[1] Add the solid directly to the liquid. This immediately suppresses dust generation (wetting the hazard).[1]

3. Reaction Setup

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon.[1] While the compound is not pyrophoric, excluding oxygen prevents side reactions and reduces fire risk if using flammable solvents.[1]

  • Temperature Control: If heating is required, use an oil bath with a thermal cutoff.[1] Avoid open flames.

Part 4: Emergency Response & Disposal

Spill Response Decision Tree

SpillResponse Spill Spill Detected Size Size of Spill? Spill->Size Minor < 5 grams Inside Hood Size->Minor Major > 5 grams Or Outside Hood Size->Major CleanMinor 1. Mist with solvent (wetting) 2. Wipe with solvent-damp pads 3. Dispose as HazWaste Minor->CleanMinor Evacuate 1. EVACUATE LAB 2. Secure doors 3. Call EHS / HazMat Team Major->Evacuate

Figure 2: Immediate response protocol for spills, distinguishing between manageable local spills and area contamination.

Disposal Plan
  • Waste Categorization: Segregate as "Organic Waste - Toxic/Irritant" .

  • Compatibility: Do NOT mix with oxidizers (e.g., nitric acid waste) or strong acids.[1] The triazine core can degrade exothermically in the presence of strong oxidants.[1]

  • Container: High-density polyethylene (HDPE) or glass carboys.[1]

  • Labeling: Must explicitly list "7H-imidazo[1,2-d][1,2,4]triazin-8-one" and "Bioactive Agent".[1]

References

  • PubChem. (n.d.).[1] Imidazo[1,2-b][1,2,4]triazine (Compound Summary). National Library of Medicine.[1] Retrieved February 24, 2026, from [Link][1]

    • Note: Used as a structural analog for hazard classific
  • Carling, R. W., et al. (2006).[1] 2,3,7-Trisubstituted Pyrazolo[1,5-d][1,2,4]triazines: Functionally Selective GABAA α3-Subtype Agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

    • Note: Establishes the biological activity (GABA agonism) of the imidazo-triazine scaffold, necessitating the "Potent Compound" handling protocol.
  • Note: Confirms chemical structure and physical properties.

Sources

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